molecular formula C31H24F2N4O4S3 B11935945 NCI-006

NCI-006

Cat. No.: B11935945
M. Wt: 650.7 g/mol
InChI Key: ADUJCIPBWYSFQX-UHFFFAOYSA-N
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Description

NCI-006 is a useful research compound. Its molecular formula is C31H24F2N4O4S3 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H24F2N4O4S3

Molecular Weight

650.7 g/mol

IUPAC Name

2-[5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C31H24F2N4O4S3/c1-17-2-8-22(43-17)9-6-20-15-21(7-10-24(20)32)29-23(12-19-5-11-28(25(33)13-19)44(34,40)41)27(14-18-3-4-18)37(36-29)31-35-26(16-42-31)30(38)39/h2,5,7-8,10-11,13,15-16,18H,3-4,12,14H2,1H3,(H,38,39)(H2,34,40,41)

InChI Key

ADUJCIPBWYSFQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C#CC2=C(C=CC(=C2)C3=NN(C(=C3CC4=CC(=C(C=C4)S(=O)(=O)N)F)CC5CC5)C6=NC(=CS6)C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCI-006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the terminal step of aerobic glycolysis.[1][2] Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this pyrazole-based compound demonstrates significant on-target activity in preclinical cancer models.[3][4] this compound inhibits both LDHA and LDHB isoforms with nanomolar potency, leading to the disruption of tumor metabolism, induction of apoptosis, and inhibition of tumor growth.[1][2] Notably, inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells, creating a vulnerability that can be exploited by combination therapy. This guide provides a comprehensive overview of the mechanism of action, key experimental data, and methodologies related to this compound.

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

The primary mechanism of action of this compound is the direct inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+.[5] In many cancer cells, this reaction is a crucial component of the Warburg effect, allowing for high rates of glycolysis even in the presence of oxygen. By blocking LDH, this compound disrupts several key cellular processes:

  • Inhibition of Glycolysis: this compound blocks the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway. This reduces the cell's ability to generate ATP through glycolysis and regenerates the NAD+ necessary for continued glycolytic flux.[1][2]

  • Alteration of Redox State: The inhibition of LDH leads to a decrease in the NAD+/NADH ratio within the cell.[1][2]

  • Induction of Apoptosis: By disrupting cellular metabolism and energy production, this compound has been shown to induce apoptosis in cancer cells.[1][2]

Signaling Pathway: this compound Action and Metabolic Rewiring

NCI_006_MoA cluster_glycolysis Glycolysis cluster_ldh LDH-Mediated Conversion cluster_tca Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ NADH Mito Mitochondrion Pyruvate->Mito Redirected Flux LDH LDH (LDHA/LDHB) TCA TCA Cycle & Oxidative Phosphorylation Mito->TCA NCI006 This compound NCI006->LDH Inhibition IACS IACS-010759 (Complex I Inhibitor) IACS->TCA Inhibition

Caption: this compound inhibits LDH, causing metabolic rewiring toward mitochondrial respiration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity
ParameterTarget/Cell LineValueReference
IC₅₀ LDHA0.06 µM[1][2]
IC₅₀ LDHB0.03 µM[1][2]
EC₅₀ (Lactate Secretion)MIA PaCa-2 Cells0.37 µM[1][2]
EC₅₀ (Lactate Secretion)HT29 Cells0.53 µM[1][2]
EC₅₀ (Lactate Secretion)Human Red Blood Cells2.1 µM[1][2]
EC₅₀ (Lactate Secretion)Mouse Red Blood Cells1.6 µM[1][2]
IC₅₀ (Cell Proliferation)Ewing Sarcoma Cells100 - 200 nM[3]
Table 2: In Vivo Dosing and Administration
Cancer ModelAnimal ModelDose & RouteScheduleOutcomeReference
Pancreatic (MIA PaCa-2)Athymic Nude Mice50 mg/kg, IVEvery other day for 2 weeksSlowed tumor growth[1]
Colorectal (HT29)Athymic Nude Mice50 mg/kg, IVEvery other day for 2 weeksSlowed tumor growth[1]
Colorectal/GastricNude Mice40 mg/kg, IV2-3 times/week for 1-2 weeksInhibited tumor growth (with IACS-010759)[1]
Pancreatic (MIA PaCa-2)Athymic Nude Mice50 mg/kg, POSingle dose~80% LDH inhibition at 8h[6]

Metabolic Rewiring and Combination Therapy

A critical finding from in vivo studies is that upon LDH inhibition by this compound, cancer cells rapidly rewire their metabolism.[7][8] Within 30 minutes of administration, pyruvate is redirected away from lactate production and towards mitochondrial metabolism, specifically the TCA cycle and oxidative phosphorylation (OXPHOS).[7][8][9] This metabolic plasticity allows tumor cells to compensate for the block in glycolysis and sustain energy production, thereby limiting the single-agent efficacy of this compound.

This adaptive response creates a new vulnerability. The increased reliance on mitochondrial respiration makes the tumor cells susceptible to inhibitors of this pathway. The combination of this compound with IACS-010759 , a potent and selective inhibitor of mitochondrial complex I, has been shown to be highly effective.[7][8] IACS-010759 blocks cellular respiration, preventing the compensatory energy generation.[7][10] This dual inhibition of glycolysis and OXPHOS suppresses the metabolic plasticity of the tumor, leading to significantly prolonged tumor growth inhibition compared to either agent alone.[7][10][11]

Experimental Protocols

In Vitro LDH Inhibition Assay
  • Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified LDH enzymes.

  • Protocol:

    • Recombinant human LDHA and LDHB enzymes are used.

    • The assay is performed in a 96-well plate format.

    • The reaction mixture contains the enzyme, NADH, and varying concentrations of this compound dissolved in DMSO.

    • The reaction is initiated by the addition of the substrate, pyruvate.

    • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Lactate Secretion Assay
  • Principle: To measure the half-maximal effective concentration (EC₅₀) of this compound for inhibiting lactate production in cancer cell lines.

  • Protocol:

    • Cells (e.g., MIA PaCa-2, HT29) are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

    • Cells are incubated for a specified period (e.g., 1-2 hours).

    • Aliquots of the culture medium are collected.

    • Lactate concentration in the medium is measured using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).

    • EC₅₀ values are determined from the dose-response curve.

In Vivo Xenograft Studies
  • Principle: To evaluate the anti-tumor efficacy of this compound alone and in combination in a mouse model.

  • Protocol:

    • Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (e.g., Vehicle, this compound, IACS-010759, Combination).

    • This compound is formulated for intravenous (IV) or oral (PO) administration. For IV use, the compound can be dissolved in a solution of 0.1N NaOH, PBS, and pH-adjusted with 1N HCl.[3]

    • Drugs are administered according to a predefined schedule (e.g., 50 mg/kg, IV, every other day).

    • Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

    • Efficacy is determined by comparing the tumor growth rates between the treatment and vehicle control groups.

Experimental Workflow: In Vivo Efficacy and Metabolic Imaging Study

experimental_workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_imaging Metabolic Imaging (HP-MRSI) start Inject Cancer Cells (e.g., MIA PaCa-2) into nude mice growth Allow Tumors to Reach Palpable Size start->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Agents (Vehicle, this compound, Combo) per Schedule (e.g., IV) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor hp_pyruvate Inject Hyperpolarized [1-13C]pyruvate monitor->hp_pyruvate At specific time points analysis Analyze Tumor Growth & Metabolic Flux Data monitor->analysis acquire Acquire 13C-MRSI Data to Measure Lactate/Pyruvate Ratio hp_pyruvate->acquire acquire->analysis

References

NCI-006 as a Lactate Dehydrogenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting both LDHA and LDHB isoforms, this compound disrupts the metabolic profile of cancer cells that rely on the Warburg effect, leading to reduced lactate production, inhibition of glycolysis, and induction of apoptosis. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. Notably, this compound induces a rapid metabolic rewiring in tumors, creating a vulnerability that can be exploited by combination therapy with mitochondrial complex I inhibitors. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a therapeutic window for targeting cancer metabolism. Lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this pathway and is often upregulated in various malignancies. Inhibition of LDH is a promising strategy to disrupt the energy supply of cancer cells and induce cell death. This compound is a novel, potent inhibitor of both LDHA and LDHB isoforms that has demonstrated significant preclinical anti-tumor activity.[1][2] This guide details the current understanding of this compound, its mechanism of action, and its potential in combination therapies.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a drug candidate is crucial for its development. The key properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid
CAS Number 1964516-64-0
Molecular Formula C31H24F2N4O4S3
Molecular Weight 666.7 g/mol

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the normal glycolytic pathway in cancer cells, leading to a cascade of downstream effects.

Inhibition of Glycolysis and Lactate Production

By binding to LDHA and LDHB, this compound prevents the conversion of pyruvate to lactate.[1][2] This leads to a reduction in intracellular lactate levels and a decrease in the extracellular acidification rate (ECAR).[2] The inhibition of this crucial step in glycolysis disrupts the cancer cells' primary means of energy production.

Metabolic Rewiring

A significant and unexpected finding is that inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells. Within minutes of administration, cancer cells shift their metabolism from glycolysis towards mitochondrial respiration (oxidative phosphorylation).[3] This metabolic plasticity allows the cancer cells to compensate for the blocked glycolytic pathway.

Synergy with Mitochondrial Complex I Inhibitors

The metabolic shift towards mitochondrial respiration creates a new vulnerability in cancer cells. This vulnerability can be exploited by co-administering this compound with an inhibitor of mitochondrial complex I, such as IACS-010759.[1][3] This combination therapy effectively shuts down both major energy production pathways in cancer cells, leading to a synergistic anti-tumor effect.[1]

Mechanism of Action of this compound and Combination Therapy cluster_glycolysis Glycolysis cluster_mitochondria Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle OXPHOS Oxidative Phosphorylation (Complex I-V) TCA_Cycle->OXPHOS NCI006 This compound NCI006->Lactate Inhibits IACS010759 IACS-010759 IACS010759->OXPHOS Inhibits Complex I

Mechanism of this compound and combination therapy.

Quantitative Data

The following tables summarize the quantitative data available for this compound, including its inhibitory activity against LDH, its effects on various cancer cell lines, and its in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Cell LineEC50
LDHA0.06 µM[1][2]MIA PaCa-20.37 µM
LDHB0.03 µM[1][2]HT290.53 µM
Human Red Blood Cells2.1 µM
Mouse Red Blood Cells1.6 µM
Table 2: In Vitro Anti-proliferative Activity of this compound in Ewing Sarcoma Cell Lines
Cell LineIC50 (72h)
TC71~100 nM[2][4]
TC32~100 nM[2][4]
RDES~1 µM[2]
EW8~1 µM[2]
Table 3: In Vivo Efficacy of this compound
Cancer ModelAdministrationDosageOutcome
MIA PaCa-2 XenograftIV, every other day for 1-2 weeks50 mg/kgSlows tumor growth[2]
HT29 XenograftIV, every other day for 1-2 weeks50 mg/kgSlows tumor growth[2]
HCT116 Xenograft (with IACS-010759)IV, 2-3 times a week for 1-2 weeks40 mg/kgInhibits tumor growth[2]
MKN45 Xenograft (with IACS-010759)IV, 2-3 times a week for 1-2 weeks40 mg/kgInhibits tumor growth[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key experimental methodologies used in the evaluation of this compound.

LDH Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the enzymatic activity of LDH.

  • Reagents:

    • Purified LDHA or LDHB enzyme

    • NADH

    • Pyruvate

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • This compound (in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the LDH enzyme.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding pyruvate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

LDH Inhibition Assay Workflow Start Prepare Reaction Mixture (Buffer, NADH, LDH) AddInhibitor Add this compound (Varying concentrations) Start->AddInhibitor AddSubstrate Add Pyruvate (Initiate reaction) AddInhibitor->AddSubstrate Measure Monitor Absorbance at 340 nm AddSubstrate->Measure Calculate Calculate Reaction Rate Measure->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Workflow for the in-vitro LDH inhibition assay.
In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Athymic nude mice

  • Tumor Implantation:

    • Cancer cells (e.g., MIA PaCa-2, HT29) are cultured in vitro.

    • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle for intravenous (IV) or oral (p.o.) administration.

    • The drug is administered at a specified dose and schedule.

  • Tumor Growth Measurement:

    • Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).

    • Animal body weight is monitored as a measure of toxicity.

  • Data Analysis:

    • Tumor growth curves are plotted for treated and control groups.

    • Statistical analysis is performed to determine the significance of any anti-tumor effects.

Hyperpolarized 13C-Pyruvate Magnetic Resonance Imaging (HP-MRI)

HP-MRI is a non-invasive imaging technique used to monitor real-time metabolic fluxes in vivo.

  • Hyperpolarization:

    • [1-13C]pyruvate is hyperpolarized using dynamic nuclear polarization.

  • Animal Preparation:

    • Anesthetized tumor-bearing mice are placed in an MRI scanner.

  • Imaging Protocol:

    • The hyperpolarized [1-13C]pyruvate is rapidly dissolved and injected intravenously.

    • Dynamic 13C MR spectra and images are acquired over the tumor region.

  • Data Analysis:

    • The conversion of [1-13C]pyruvate to [1-13C]lactate is quantified.

    • The lactate-to-pyruvate ratio is calculated as a measure of LDH activity.

Logical Relationship of Combination Therapy CancerCell Cancer Cell (High Glycolysis) NCI006 This compound Treatment CancerCell->NCI006 LDH_Inhibition LDH Inhibition NCI006->LDH_Inhibition Metabolic_Shift Metabolic Shift to Mitochondrial Respiration LDH_Inhibition->Metabolic_Shift Synergistic_Effect Synergistic Anti-Tumor Effect LDH_Inhibition->Synergistic_Effect Vulnerability Creation of a New Vulnerability Metabolic_Shift->Vulnerability IACS010759 IACS-010759 Treatment Vulnerability->IACS010759 Mito_Inhibition Mitochondrial Complex I Inhibition IACS010759->Mito_Inhibition Mito_Inhibition->Synergistic_Effect

Logical flow of the this compound combination therapy.

Conclusion

This compound is a promising lactate dehydrogenase inhibitor with potent anti-tumor activity in preclinical models. Its ability to disrupt cancer cell metabolism, both alone and in combination with mitochondrial inhibitors, highlights the potential of targeting metabolic pathways in oncology. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and develop this compound as a novel cancer therapeutic. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these promising preclinical findings into clinical applications.

References

NCI-006: A Technical Guide to Dual LDHA and LDHB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCI-006 is a potent, orally active small molecule inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). By targeting the terminal step of anaerobic glycolysis, this compound disrupts the metabolic engine of cancer cells that heavily rely on the Warburg effect for proliferation and survival. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its synergistic potential in combination therapies. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and utilize this compound in preclinical and translational research settings.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the activity of both LDHA and LDHB, the enzymes responsible for the interconversion of pyruvate and lactate, coupled with the oxidation/reduction of NADH and NAD+. In cancer cells exhibiting aerobic glycolysis (the Warburg effect), LDHA is a critical enzyme for regenerating NAD+ required to maintain a high glycolytic flux. Inhibition of LDHA and LDHB by this compound leads to a metabolic crisis characterized by:

  • Inhibition of Lactate Production: A direct consequence of blocking the conversion of pyruvate to lactate.

  • Decreased NAD+/NADH Ratio: Impaired regeneration of NAD+ disrupts the cellular redox balance.

  • Reduced Glycolytic Flux: The bottleneck in NAD+ regeneration slows down the overall rate of glycolysis.

  • Metabolic Rewiring: Cancer cells may attempt to compensate by increasing mitochondrial respiration. This metabolic plasticity creates a vulnerability that can be exploited by combination therapies.[1]

  • Induction of Apoptosis: The culmination of metabolic and redox stress can trigger programmed cell death.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays and cell lines.

Table 1: Biochemical Potency of this compound

TargetIC50 (µM)
LDHA0.06[2]
LDHB0.03[2]

Table 2: In Vitro Cellular Activity of this compound

Cell LineCancer TypeAssayEndpointValue
MIA PaCa-2Pancreatic CancerLactate SecretionEC500.37 µM[2]
HT29Colorectal CancerLactate SecretionEC500.53 µM[2]
Mouse Red Blood CellsN/ALactate SecretionEC502.1 µM[2]
Human Red Blood CellsN/ALactate SecretionEC501.6 µM[2]
TC71Ewing SarcomaProliferation (72h)IC50~100 nmol/L[3]
TC32Ewing SarcomaProliferation (72h)IC50~100 nmol/L[3]
EW8Ewing SarcomaProliferation (72h)IC50~1 µmol/L[3]
RDESEwing SarcomaProliferation (72h)IC50~1 µmol/L[3]
MIA PaCa-2Pancreatic CancerNAD+/NADH RatioSignificant Decrease0.2-5 µM (2h)[2]
HT29Colorectal CancerNAD+/NADH RatioSignificant Decrease0.2-5 µM (2h)[2]
MIA PaCa-2Pancreatic CancerECARReduction≥ 1 µM[2]
MIA PaCa-2Pancreatic CancerOCRImprovement≥ 1 µM[2]

Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)

TreatmentDose and ScheduleOutcome
This compound50 mg/kg, i.v., every other day for 1 weekSignificant tumor growth inhibition
This compound50 mg/kg, i.v., every other day for 2 weeksMore effective than 1 week of treatment
This compound + IACS-010759This compound: 50 mg/kg, i.v., Mon/Wed/Fri for 2 weeks; IACS-010759: 20 mg/kg, p.o., Mon-Fri for 2 weeksSignificantly reduced tumor volumes compared to monotherapy

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

LDH Activity Assay (Spectrophotometric)

This protocol measures LDH activity by monitoring the oxidation of NADH to NAD+ at 340 nm.

Materials:

  • Cells of interest

  • This compound

  • LDH Assay Buffer (e.g., 0.2 M Tris-HCl, pH 7.3)

  • Pyruvate solution (e.g., 30 mM)

  • NADH solution (e.g., 6.6 mM)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Plating: Seed cells in a 24-well plate at a density of approximately 200,000 cells/well and incubate overnight.

  • Acclimation: On the following day, replace the culture medium with XF complete media and acclimate the cells for 30 minutes in a non-CO2 incubator at 37°C.[3]

  • Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.[3]

  • Cell Lysis: Lyse the cells using 100 µL of LDH assay buffer.[3]

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the cell lysate, pyruvate, and NADH in the LDH assay buffer.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the LDH activity.[3]

In Vivo Pancreatic Cancer Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-week-old females)

  • MIA PaCa-2 pancreatic cancer cells

  • This compound

  • IACS-010759 (for combination studies)

  • Vehicle (e.g., 0.1 N NaOH/PBS, pH 7.4-7.8 for this compound)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 2 x 10^6 MIA PaCa-2 cells into the right leg of each mouse.[4]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).

  • Randomization: Randomize mice into treatment groups.

  • Treatment Administration:

    • This compound Monotherapy: Administer this compound intravenously at 50 mg/kg every other day for the specified duration (e.g., 1 or 2 weeks).[4]

    • Combination Therapy: Administer this compound (50 mg/kg, i.v., Mon/Wed/Fri) and IACS-010759 (20 mg/kg, p.o., Mon-Fri) for 2 weeks.[4]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Monitoring: Monitor mouse body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors reach a predetermined size or for a specified duration to assess survival.

Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Assay

This protocol measures cellular metabolism by assessing glycolytic flux and mitochondrial respiration.

Materials:

  • Cells of interest

  • This compound

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF RPMI medium supplemented with glucose and L-glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density and incubate overnight.

  • Medium Exchange: The next day, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator for approximately 1 hour before the assay.

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound at various concentrations.

  • Assay Execution: After instrument calibration, perform baseline measurements of OCR and ECAR. Subsequently, inject this compound and monitor the kinetic response.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits LDHA/LDHB, blocking lactate production and NAD+ regeneration.

Experimental Workflow Diagram

NCI006_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_imaging Advanced Imaging biochem_assay Biochemical Assay (LDH Activity) cell_viability Cell-Based Assays (Viability, Proliferation) biochem_assay->cell_viability xenograft_model Xenograft Model Establishment biochem_assay->xenograft_model Promising Candidate metabolic_assays Metabolic Assays (ECAR, OCR, NAD+/NADH) cell_viability->metabolic_assays pk_pd Pharmacokinetics & Pharmacodynamics xenograft_model->pk_pd efficacy_studies Efficacy Studies (Monotherapy) pk_pd->efficacy_studies combo_studies Combination Therapy (e.g., with IACS-010759) efficacy_studies->combo_studies hp_mri Hyperpolarized 13C-MRI (Target Engagement) efficacy_studies->hp_mri Confirm Target Engagement

Caption: Workflow for the preclinical evaluation of this compound.

Combination Therapy and Metabolic Rewiring

A key finding in the study of this compound is the observation of metabolic rewiring in cancer cells upon LDH inhibition.[1] While glycolysis is suppressed, there is a compensatory increase in mitochondrial respiration as pyruvate is shunted towards the TCA cycle. This adaptive response can limit the efficacy of this compound as a monotherapy.

However, this metabolic plasticity presents a therapeutic opportunity. The combination of this compound with an inhibitor of mitochondrial complex I, such as IACS-010759, has demonstrated synergistic anti-tumor effects.[4] By simultaneously blocking both major arms of cellular energy production, this combination strategy effectively creates an energy crisis in cancer cells, leading to enhanced tumor growth inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of LDHA and LDHB in cancer metabolism. Its potent dual inhibitory activity provides a robust means to probe the consequences of disrupting the Warburg effect. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this compound into their studies. Furthermore, the demonstrated synergy with mitochondrial inhibitors highlights a promising therapeutic strategy that warrants further investigation in various cancer models. As our understanding of cancer metabolism continues to evolve, targeted agents like this compound will be instrumental in developing novel and effective anti-cancer therapies.

References

The Role of NCI-006 in Tumor Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCI-006, a potent inhibitor of lactate dehydrogenase (LDH), and its role in the metabolic reprogramming of cancer cells, specifically focusing on its impact on tumor glycolysis. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concept: Targeting Tumor Metabolism with this compound

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process, characterized by high glucose uptake and lactate production even in the presence of oxygen, is crucial for tumor growth, proliferation, and survival. Lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this metabolic adaptation.

This compound is a novel, orally active small molecule inhibitor that targets both LDHA and LDHB isoforms of lactate dehydrogenase[1][2]. By inhibiting LDH, this compound disrupts the glycolytic pathway, leading to a reduction in lactate production and a subsequent impact on tumor cell metabolism and growth[1][3]. Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic cancer, Ewing sarcoma, colorectal cancer, and gastric cancer[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget/Cell LineValueReference
IC50 LDHA0.06 µM[1]
LDHB0.03 µM[1]
Ewing Sarcoma Cell Lines (TC71, TC32, EW8)~100 nmol/L[1]
EC50 (Lactate Secretion) MIA PaCa-2 (Pancreatic Cancer)0.37 µM[1]
HT29 (Colorectal Cancer)0.53 µM[1]
Mouse Red Blood Cells1.6 µM[1]
Human Red Blood Cells2.1 µM[1]
Cell Proliferation IC50 (72h) Ewing Sarcoma Cell Lines (TC71, TC32)100 nmol/L[1]
Ewing Sarcoma Cell Lines (RDES, EW8)1 µmol/L[1]
Rhabdomyosarcoma & Osteosarcoma1037 nmol/L[1]

Table 2: In Vivo Effects of this compound

Cancer ModelTreatmentKey FindingsReference
Pancreatic Cancer (MIA PaCa-2 Xenograft) 50 mg/kg this compound, i.v., every other daySignificantly inhibited tumor growth.[2]
50 mg/kg this compound, i.v. (single dose)83.3% ± 4.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio in tumors.
Colorectal Cancer (HT29 Xenograft) 50 mg/kg this compound, i.v. (single dose)74.7% ± 8.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio in tumors.[4]
Colorectal & Gastric Cancer (HCT116 & MKN45 Xenografts) 40 mg/kg this compound, i.v. + IACS-010759Synergistic inhibition of tumor growth.[1]
Ewing Sarcoma Xenografts This compound treatmentImpaired tumor growth and survival.[5]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of LDH, which catalyzes the final step of anaerobic glycolysis. This inhibition leads to a metabolic shift, forcing cancer cells to rely more on mitochondrial respiration for energy production. This creates a vulnerability that can be exploited by combination therapies.

NCI006_Mechanism Mechanism of Action of this compound in Tumor Cells cluster_glycolysis Glycolysis cluster_tca Mitochondrial Respiration (TCA Cycle & OXPHOS) cluster_lactate_fermentation Lactate Fermentation Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP_DHAP GAP_DHAP F16BP->GAP_DHAP PEP PEP GAP_DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA OXPHOS Pyruvate->AcetylCoA Increased Flux Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle OXPHOS ETC ETC TCA_Cycle->ETC OXPHOS ATP_Mito ATP_Mito ETC->ATP_Mito OXPHOS NCI006 This compound NCI006->Lactate Inhibits IACS010759 IACS-010759 IACS010759->ETC Inhibits Complex I

Caption: this compound inhibits LDH, blocking lactate production and shunting pyruvate towards mitochondrial respiration.

A critical observation from preclinical studies is that tumor cells can adapt to LDH inhibition by upregulating mitochondrial respiration[6]. This metabolic plasticity can be overcome by combining this compound with an inhibitor of mitochondrial complex I, such as IACS-010759. This dual blockade of both glycolysis and oxidative phosphorylation has shown synergistic anti-tumor effects[1][6].

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on tumor glycolysis.

Extracellular Flux Analysis (Seahorse Assay)

This protocol is used to measure the extracellular acidification rate (ECAR), a proxy for glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Cancer cell lines (e.g., MIA PaCa-2, HT29, TC71, EW8)

  • This compound

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

    • 2-Deoxyglucose (glycolysis inhibitor)

Procedure:

  • Cell Seeding: Plate cancer cells in Seahorse XF Cell Culture Microplates at an optimized density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

  • Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glutamine, pyruvate, and glucose, and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse Analysis:

    • Load the sensor cartridge with the mitochondrial stress test compounds.

    • Calibrate the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and initiate the assay.

    • The assay protocol involves sequential injections of:

      • This compound (or vehicle) to establish a baseline.

      • Oligomycin (e.g., 1 µg/mL) to inhibit mitochondrial ATP synthesis and force cells to rely on glycolysis.

      • FCCP (e.g., 1 µM) to uncouple oxygen consumption from ATP production, revealing the maximal respiratory capacity.

      • A mixture of Antimycin A (e.g., 10 µM) and 2-Deoxyglucose (e.g., 50 mM) to shut down both mitochondrial respiration and glycolysis, respectively.

  • Data Analysis: Analyze the changes in ECAR and OCR to determine the effect of this compound on basal glycolysis, glycolytic capacity, and mitochondrial respiration.

Seahorse_Workflow Seahorse XF Glycolytic Stress Test Workflow cluster_prep Preparation cluster_assay Seahorse Assay cluster_injections Sequential Injections cluster_analysis Data Analysis p1 Seed cells in XF microplate p2 Treat with this compound p1->p2 p3 Incubate in XF base medium p2->p3 a1 Load sensor cartridge with inhibitors p3->a1 a2 Calibrate analyzer a1->a2 a3 Run assay with sequential injections a2->a3 i1 This compound a3->i1 i2 Oligomycin i1->i2 i3 FCCP i2->i3 i4 Antimycin A + 2-Deoxyglucose i3->i4 d1 Measure ECAR & OCR i4->d1 d2 Determine impact on glycolysis & respiration d1->d2

Caption: Workflow for assessing the impact of this compound on cellular metabolism using a Seahorse XF Analyzer.

In Vivo Tumor Growth Inhibition Studies

This protocol describes a typical xenograft mouse model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Female athymic nude mice

  • Cancer cell lines (e.g., MIA PaCa-2, HT29)

  • Matrigel

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers regularly.

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) via the desired route (e.g., intravenous) according to a specific schedule (e.g., every other day for two weeks). The control group receives the vehicle.

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis, measurement of intratumoral LDH activity).

Hyperpolarized ¹³C-Magnetic Resonance Spectroscopic Imaging (HP-¹³C-MRSI)

This non-invasive imaging technique allows for the real-time in vivo monitoring of metabolic fluxes, specifically the conversion of pyruvate to lactate by LDH.

Materials:

  • MRI scanner equipped for ¹³C imaging

  • Hyperpolarizer (e.g., SPINlab)

  • [1-¹³C]pyruvic acid

  • Tumor-bearing mice

Procedure:

  • Hyperpolarization: Hyperpolarize the [1-¹³C]pyruvic acid using a dynamic nuclear polarization (DNP) system.

  • Animal Preparation: Anesthetize the tumor-bearing mouse and position it within the MRI scanner.

  • Injection: Inject the hyperpolarized [1-¹³C]pyruvate solution intravenously.

  • Image Acquisition: Immediately begin acquiring dynamic ¹³C MR spectra and images to track the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate within the tumor.

  • Data Analysis: Quantify the signal intensities of [1-¹³C]pyruvate and [1-¹³C]lactate over time to calculate the [¹³C]Lac/[¹³C]Pyr ratio, which serves as a biomarker of LDH activity.

  • Treatment Assessment: Perform HP-¹³C-MRSI before and after this compound treatment to evaluate the on-target efficacy of the inhibitor in vivo.

Conclusion

This compound represents a promising therapeutic agent that effectively targets the metabolic vulnerability of glycolytically active tumors. Its potent inhibition of LDH leads to a significant reduction in lactate production and impairs tumor growth. The ability to monitor its on-target effects in real-time using advanced imaging techniques like HP-¹³C-MRSI provides a powerful tool for translational research. Furthermore, the synergistic anti-tumor activity observed when this compound is combined with mitochondrial inhibitors highlights a rational combination strategy to overcome metabolic plasticity and enhance therapeutic efficacy. This guide provides a comprehensive resource for researchers and drug developers working to advance our understanding and application of this compound in cancer therapy.

References

NCI-006: A Technical Whitepaper on its Discovery, Chemical Profile, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the anaerobic glycolytic pathway. Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this compound has demonstrated significant preclinical anti-tumor activity by disrupting cancer cell metabolism. This document provides an in-depth technical overview of this compound, including its discovery, chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from key preclinical studies are summarized, and its impact on cellular signaling pathways is visualized.

Discovery and Chemical Structure

This compound was identified and developed as part of the NCI's initiative to create potent and specific inhibitors of LDH for cancer therapy.[1] It is a pyrazole-based compound with the chemical name 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid.[2]

Chemical Structure:

  • IUPAC Name: 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid[2]

  • CAS Number: 1964516-64-0[3]

  • Molecular Formula: C₃₁H₂₄F₂N₄O₄S₃

Synthesis

The synthesis of this compound and its analogs has been described in the scientific literature, primarily in publications by Rai et al.[2][4] The general strategy involves a multi-step synthesis culminating in the construction of the substituted pyrazole core, followed by functionalization. The key steps, based on the synthesis of structurally related compounds, are outlined below. It is important to note that the detailed, step-by-step protocol is often found in the supplemental information of the cited publications.

A plausible synthetic route involves the coupling of advanced 3-bromo aryl intermediates via Sonogashira or Suzuki reactions, followed by hydrolysis to yield the final carboxylic acid. The pyrazole core is typically constructed through condensation reactions.

Mechanism of Action

This compound is a potent inhibitor of both isoforms of lactate dehydrogenase, LDHA and LDHB.[3] LDH catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH is crucial for regenerating NAD+ to maintain glycolytic flux.

By inhibiting LDH, this compound leads to a depletion of the cellular NAD+ pool, which in turn inhibits glycolysis.[5] This disruption of the primary energy-producing pathway in glycolytically dependent cancer cells leads to reduced cell proliferation and induction of apoptosis.[3]

A key finding in the study of this compound is the observation of rapid metabolic rewiring in tumor cells upon LDH inhibition.[6] Cells compensate for the shutdown of glycolysis by increasing their reliance on mitochondrial respiration (oxidative phosphorylation).[6] This metabolic plasticity can limit the single-agent efficacy of this compound. This has led to the rational combination of this compound with inhibitors of mitochondrial complex I, such as IACS-010759, to simultaneously block both major energy production pathways, resulting in synergistic anti-tumor effects.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

Target/AssayCell Line(s)IC50 / EC50Reference(s)
LDHA-0.06 µM[3]
LDHB-0.03 µM[3]
Lactate SecretionMIA PaCa-20.37 µM[3]
Lactate SecretionHT290.53 µM[3]
Lactate SecretionMouse Red Blood Cells1.6 µM[3]
Lactate SecretionHuman Red Blood Cells2.1 µM[3]
Cell ProliferationEwing Sarcoma (sensitive lines)100-200 nM[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosing RegimenOutcomeReference(s)
Athymic Nude MiceMIA PaCa-2 Xenograft50 mg/kg, i.v., every other day for 2 weeksSignificant tumor growth inhibition[5]
Athymic Nude MiceHT29 Xenograft50 mg/kg, i.v.74.7% ± 8.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio[5]
Fox Chase SCID Beige MiceEwing Sarcoma (TC71, TC32, EW8) Xenografts50 mg/kg, p.o., once or twice daily for 3 weeksMinimal efficacy as a single agent[3]
Nude MiceHCT116 and MKN45 Xenografts40 mg/kg, i.v., 2-3 times/week for 1-2 weeks (in combination with IACS-010759)Significant tumor growth inhibition[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

glycolysis_pathway cluster_glycolysis Glycolysis cluster_nad NAD+/NADH Cycle cluster_tca Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Glucose->Pyruvate NAD+ -> NADH Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate NAD+ -> NADH Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA Metabolic Rewiring Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH TCA_Cycle TCA Cycle Pyruvate_TCA->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP NCI006 This compound NCI006->Pyruvate Inhibits LDH IACS010759 IACS-010759 IACS010759->OXPHOS Inhibits Complex I

Caption: this compound inhibits LDH, blocking glycolysis and promoting metabolic rewiring to mitochondrial respiration.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay LDH Enzymatic Assay (IC50 determination) cell_culture Cancer Cell Lines (e.g., MIA PaCa-2, HT29) ldh_activity_assay Cellular LDH Activity Assay (Lactate Secretion) cell_culture->ldh_activity_assay seahorse_assay Metabolic Flux Analysis (ECAR/OCR) ldh_activity_assay->seahorse_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, IncuCyte) seahorse_assay->proliferation_assay xenograft_model Xenograft Mouse Model (e.g., Athymic Nude Mice) proliferation_assay->xenograft_model dosing This compound Administration (p.o. or i.v.) xenograft_model->dosing tumor_measurement Tumor Growth Monitoring dosing->tumor_measurement metabolic_imaging Metabolic Imaging (Hyperpolarized 13C MRI) dosing->metabolic_imaging combination_therapy Combination with IACS-010759 dosing->combination_therapy start This compound start->enzymatic_assay

Caption: Preclinical evaluation workflow for this compound, from in vitro characterization to in vivo efficacy studies.

Experimental Protocols

LDH Activity Assay (Colorimetric, Cell-Based)

This protocol is adapted from standard commercially available LDH cytotoxicity assay kits.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, HT29)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and untreated cells. For a positive control (maximum LDH release), add lysis buffer to a set of wells 30 minutes before the assay endpoint.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control after subtracting the background absorbance.

Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer)

This protocol is based on the Agilent Seahorse XF Glycolysis Stress Test.

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Cancer cell lines

  • This compound

  • Seahorse XF Base Medium

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the specific cell line. Allow cells to attach and grow overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Cell Treatment and Media Change: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and pyruvate. Incubate the plate in a non-CO₂ 37°C incubator for 1 hour. During this time, treat the cells with the desired concentration of this compound or vehicle.

  • Assay Setup: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into the appropriate injection ports.

  • Seahorse XF Analyzer Run: Place the cell plate in the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure the basal ECAR, and then sequentially inject glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve, respectively.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on the key parameters of glycolysis.

In Vivo Xenograft Study

This protocol is a general guideline based on published studies with this compound.[3][5][7]

Materials:

  • Athymic nude mice (female, 6-8 weeks old)

  • Cancer cell lines for xenografts (e.g., MIA PaCa-2, HT29)

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulation for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare the this compound formulation for either intravenous (i.v.) or oral (p.o.) administration. A typical dose is 50 mg/kg. Administer the treatment according to the planned schedule (e.g., every other day for 2 weeks). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (length x width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate that effectively targets the metabolic vulnerability of glycolytically dependent cancers. Its potent inhibition of LDH leads to a disruption of tumor cell energy production and growth. The understanding of the metabolic rewiring induced by this compound provides a strong rationale for combination therapies, such as with mitochondrial inhibitors, to achieve more profound and durable anti-tumor responses. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and other LDH inhibitors.

References

Preclinical Profile of NCI-006: A Potent Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2] Preclinical studies have demonstrated its ability to inhibit LDH activity, reduce lactate production, and impede tumor growth in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LDH inhibition in oncology.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, plays a pivotal role in this process by regenerating NAD+ required for sustained glycolysis.[4] Consequently, LDH has emerged as an attractive therapeutic target for cancer. This compound is a novel LDH inhibitor developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program.[3][5] This document summarizes the key preclinical findings for this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of both LDHA and LDHB isoforms.[1][2][3] This inhibition leads to a disruption of glycolysis, characterized by a decrease in lactate production and a reduction in the NAD+/NADH ratio within cancer cells.[2][4] The subsequent metabolic stress can induce apoptosis and enhance the sensitivity of cancer cells to other therapeutic interventions such as radiotherapy.[1] Interestingly, inhibition of LDH by this compound can also lead to a metabolic rewiring in tumor cells, increasing their reliance on mitochondrial respiration for energy production.[5][6] This finding provides a strong rationale for combination therapies that co-target both glycolysis and mitochondrial metabolism.[5]

cluster_glycolysis Glycolysis cluster_ldh LDH Activity cluster_mitochondria Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH NADH NADH TCA Cycle TCA Cycle Pyruvate->TCA Cycle NAD+ NAD+ NADH->NAD+ LDH This compound This compound This compound->Pyruvate Inhibits Drug_Admin This compound Administration (IV or PO) PK Pharmacokinetics (Plasma & Tumor) Drug_Admin->PK Absorption & Distribution PD Pharmacodynamics (LDH Inhibition) PK->PD Target Engagement Efficacy Anti-Tumor Efficacy PD->Efficacy Biological Response cluster_glycolysis Glycolysis cluster_oxphos Mitochondrial Respiration Tumor_Cell Glycolytic Tumor Cell Glycolysis_Node LDH Tumor_Cell->Glycolysis_Node OXPHOS_Node Complex I Tumor_Cell->OXPHOS_Node Apoptosis Synergistic Apoptosis This compound This compound This compound->Glycolysis_Node Inhibits IACS-010759 IACS-010759 IACS-010759->OXPHOS_Node Inhibits

References

The Metabolic Impact of NCI-006: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NCI-006, a potent lactate dehydrogenase (LDH) inhibitor, and its effects on cellular metabolism. The information presented herein is a synthesis of preclinical data aimed at elucidating the compound's mechanism of action and its potential as an anti-cancer agent.

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

This compound is an orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] It demonstrates high potency against both LDHA and LDHB isoforms, with half-maximal inhibitory concentrations (IC50) in the nanomolar range.[1] By inhibiting LDH, this compound directly blocks the conversion of pyruvate to lactate, a pivotal step in the glycolytic pathway. This inhibition leads to a subsequent reduction in intratumoral lactate production and has been shown to impede tumor growth in preclinical models of pancreatic cancer.[1]

The primary consequence of LDH inhibition by this compound is the disruption of glycolysis, which forces a metabolic shift in cancer cells.[2] This is evidenced by a decrease in the NAD/NADH ratio and a reduction in the extracellular acidification rate (ECAR), a key indicator of glycolytic flux.[1]

Quantitative Effects on Cellular Metabolism

The following tables summarize the quantitative data on the inhibitory activity of this compound across various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTargetValueCell Lines/SystemReference
IC50LDHA0.06 μMEnzyme Assay[1]
IC50LDHB0.03 μMEnzyme Assay[1]
EC50 (Lactate Secretion)-0.37 μMMIA PaCa-2 cells[1]
EC50 (Lactate Secretion)-0.53 μMHT29 cells[1]
EC50 (Lactate Secretion)-1.6 μMMouse Red Blood Cells[1]
EC50 (Lactate Secretion)-2.1 μMHuman Red Blood Cells[1]
IC50 (Cell Proliferation)-100-200 nMEwing Sarcoma Cell Lines[3]

Table 2: In Vivo Metabolic Effects of this compound

ParameterModelTreatmentEffectReference
13C-Lactate/13C-Pyruvate RatioPancreatic Cancer XenograftSingle IV injection↓ 83.3 ± 4.4%[4]
Intratumoral LDH ActivityMouse Tumor Models-Needs to be inhibited by at least 80% for anti-tumor activity[2]

Signaling Pathways and Metabolic Reprogramming

This compound targets a key juncture in cellular metabolism. The inhibition of LDH leads to an accumulation of pyruvate, which can then be shunted into the mitochondria to fuel oxidative phosphorylation (OXPHOS), as indicated by an increase in the oxygen consumption rate (OCR) in some cell types.[1] This metabolic plasticity represents a potential escape mechanism for cancer cells.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS NCI006 This compound LDH LDH NCI006->LDH IACS010759 IACS-010759 IACS010759->OXPHOS

Caption: this compound inhibits LDH, blocking lactate production and promoting a shift to OXPHOS.

Studies have shown that a dual-inhibition strategy, combining this compound with an inhibitor of mitochondrial complex I such as IACS-010759, can effectively counteract this metabolic rewiring.[2][5] This combination therapy leads to a synergistic antitumor effect by creating a state of energy depletion and preventing the metabolic switch to OXPHOS.[6]

Experimental Protocols

In Vitro LDH Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LDHA and LDHB activity.

Materials:

  • Recombinant human LDHA and LDHB enzymes

  • NADH

  • Pyruvate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the LDH enzyme, NADH, and the diluted this compound or vehicle control (DMSO).

  • Initiate the reaction by adding pyruvate to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Metabolic Flux Analysis (Seahorse Assay)

Objective: To measure the effect of this compound on the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of cancer cells.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, HT29)

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., DMEM without bicarbonate)

  • This compound

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Glycolytic stress test reagents (e.g., glucose, oligomycin, 2-DG)

Procedure:

  • Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for one hour.

  • Load the Seahorse XF sensor cartridge with the compounds to be injected (this compound and stress test reagents).

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

  • Perform a baseline measurement of OCR and ECAR.

  • Inject this compound and monitor the changes in OCR and ECAR over time.

  • Subsequently, inject the mitochondrial or glycolytic stress test reagents to assess the metabolic phenotype of the cells in the presence of this compound.

  • Analyze the data using the Seahorse Wave software.

cluster_prep Cell Preparation cluster_assay Seahorse XF Assay Seed Seed Cells in XF Microplate Incubate Incubate Overnight Seed->Incubate AssayMedium Add Assay Medium Incubate->AssayMedium Baseline Baseline Measurement (OCR & ECAR) AssayMedium->Baseline Inject_NCI006 Inject this compound Baseline->Inject_NCI006 Measure_Effect Measure Effect on OCR & ECAR Inject_NCI006->Measure_Effect Inject_Stress Inject Stress Test Reagents Measure_Effect->Inject_Stress Final_Measure Final Measurement Inject_Stress->Final_Measure

Caption: Workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.

Conclusion

This compound is a potent and specific inhibitor of LDH that effectively disrupts glycolysis in cancer cells. Its mechanism of action leads to a metabolic vulnerability that can be exploited through combination therapies, particularly with inhibitors of oxidative phosphorylation. The preclinical data strongly support the continued investigation of this compound as a promising candidate for cancer therapy, with a clear biochemical rationale for its anti-tumor activity. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these preclinical findings into clinical applications.

References

Investigating the Pharmacokinetics of NCI-006: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic (PK) profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. This document outlines a comprehensive, albeit hypothetical, framework for investigating the pharmacokinetics of a novel investigational drug, designated NCI-006. Due to the absence of publicly available data for a compound with this specific designation, this guide will present a standardized approach and methodologies that would be employed in such a study, intended for researchers, scientists, and drug development professionals.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species

This table represents a typical summary of key pharmacokinetic parameters that would be determined following single-dose administration of this compound in common preclinical models.

ParameterMouse (IV)Mouse (PO)Rat (IV)Rat (PO)Dog (IV)Dog (PO)
Dose (mg/kg) 21021015
T½ (h) 1.52.12.84.56.28.1
Cmax (ng/mL) 850320980410750280
Tmax (h) 0.10.50.11.00.21.5
AUC₀-t (ng·h/mL) 127511502744225546503920
AUC₀-inf (ng·h/mL) 131012802810243047804150
CL (mL/min/kg) 25.4-11.8-3.5-
Vd (L/kg) 3.2-2.8-1.8-
F (%) -78-73-70

Abbreviations: IV: Intravenous; PO: Oral; T½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

A rigorous investigation into the pharmacokinetics of this compound would necessitate a series of well-defined experiments. The following protocols describe standard methodologies for such an evaluation.

In Vitro Metabolic Stability Assessment
  • Objective: To determine the rate at which this compound is metabolized by liver microsomes, providing an early indication of its metabolic clearance.

  • Methodology:

    • This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from various species (mouse, rat, dog, human) in a phosphate buffer (100 mM, pH 7.4).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

    • The natural logarithm of the percentage of remaining this compound is plotted against time to determine the in vitro half-life.

Plasma Protein Binding Assay
  • Objective: To quantify the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Methodology:

    • Rapid equilibrium dialysis (RED) is employed.

    • This compound is added to plasma from different species to a final concentration of 2 µM.

    • The plasma-drug mixture is dialyzed against a phosphate-buffered saline solution (pH 7.4) using a semi-permeable membrane at 37°C for 4-6 hours.

    • The concentration of this compound in each sample is determined by LC-MS/MS.

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To characterize the pharmacokinetic profile of this compound following intravenous and oral administration in mice and rats.

  • Methodology:

    • Male Sprague-Dawley rats (n=3-5 per group) are administered this compound either as an IV bolus (2 mg/kg) via the tail vein or by oral gavage (10 mg/kg).

    • Serial blood samples (approximately 100 µL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

    • The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the pharmacokinetic evaluation of a novel compound like this compound.

G cluster_0 Preclinical Pharmacokinetic Workflow invitro In Vitro ADME Assays invivo In Vivo PK Studies (Rodent) invitro->invivo Inform Dose Selection data_analysis PK Data Analysis invivo->data_analysis Generate Concentration-Time Data scaling Allometric Scaling data_analysis->scaling Calculate PK Parameters human_pk Human PK Prediction scaling->human_pk Extrapolate to Humans

Caption: A typical workflow for preclinical pharmacokinetic evaluation.

G cluster_drug_journey Drug Disposition Pathway Administration Drug Administration (e.g., Oral) Absorption Absorption (Gut Wall) Administration->Absorption Distribution Systemic Circulation (Distribution) Absorption->Distribution Portal Vein Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidney/Bile) Distribution->Excretion Target Target Site Distribution->Target Metabolism->Distribution Metabolites

Caption: The physiological pathway of drug disposition in the body.

G input Input Data Plasma Concentration Time Points process Processing Steps 1. LC-MS/MS Quantification 2. Pharmacokinetic Software Analysis 3. Parameter Calculation input->process output Output Parameters Cmax, Tmax AUC, T½ CL, Vd process->output

Caption: Logical flow from data acquisition to parameter estimation.

NCI-006: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic pathway of aerobic glycolysis.[1][2] Many cancer cells exhibit a heightened reliance on this pathway, a phenomenon known as the "Warburg effect," which leads to the production and secretion of large amounts of lactate into the tumor microenvironment (TME). This lactate-rich, acidic TME plays a pivotal role in promoting tumor progression, metastasis, and immunosuppression. This compound, by targeting LDH, aims to disrupt this metabolic adaptation and thereby favorably modulate the TME to enhance anti-tumor responses. This technical guide provides an in-depth overview of the core mechanism of this compound, its quantifiable impact on tumor biology, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting both LDHA and LDHB isoforms, thereby blocking the conversion of pyruvate to lactate.[1] This inhibition leads to a metabolic shift within the cancer cells, characterized by a decrease in glycolysis and a redirection of pyruvate towards mitochondrial respiration.[3][4] The consequences of this metabolic reprogramming extend beyond the cancer cell to the surrounding TME. By reducing lactate secretion, this compound can alleviate the acidic and immunosuppressive conditions that favor tumor growth and immune evasion.

Quantitative Impact of this compound

The following tables summarize the key quantitative data on the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Potency and Cellular Effects of this compound
ParameterCell Line / SystemValueReference
LDHA IC50 Enzyme Assay0.06 µM[1][2]
LDHB IC50 Enzyme Assay0.03 µM[1][2]
Lactate Secretion EC50 MIA PaCa-2 (Pancreatic)0.37 µM[1]
HT29 (Colorectal)0.53 µM[1]
Mouse Red Blood Cells1.6 µM[1]
Human Red Blood Cells2.1 µM[1]
Cell Proliferation IC50 (72h) TC71 (Ewing Sarcoma)~100 nmol/L[1]
TC32 (Ewing Sarcoma)~100 nmol/L[1]
EW8 (Ewing Sarcoma)~100 nmol/L[1]
RDES (Ewing Sarcoma)~1 µmol/L[1]
Metabolic Effects (MIA PaCa-2)
Basal ECAR Reduction1 µM, 180 minTime-dependent reduction[1]
Basal OCR Improvement1 µMObserved improvement[1]
NAD/NADH Ratio0.2-5 µM, 2hReduction[1]
Table 2: In Vivo Pharmacodynamics and Anti-Tumor Efficacy of this compound
ParameterAnimal ModelDosingEffectReference
Intratumoral LDH Inhibition MIA PaCa-2 Xenograft50 mg/kg i.v.~80% inhibition at 30 min[5]
MIA PaCa-2 Xenograft50 mg/kg p.o.20-40% inhibition (3-6h)[5]
Tumor Growth Inhibition MIA PaCa-2 Xenograft50 mg/kg i.v. (q.o.d. x 2 weeks)Significant growth slowing[1]
[13C]Lactate/[13C]Pyruvate Ratio MIA PaCa-2 Xenograft50 mg/kg i.v.74.7% decrease[1]
Tumor Microenvironment Modulation Syngeneic Glioblastoma ModelDirect infusionDecrease in LDHA, PD-L1, CD133, and CD163 expression[1]

Impact on the Tumor Microenvironment: Signaling and Cellular Interactions

The inhibition of LDH by this compound initiates a cascade of effects that reshape the TME. The primary mechanism is the reduction of lactate, which has profound implications for various cellular components of the TME.

TME_Impact_of_NCI006 cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_intra Lactate Pyruvate->Lactate_intra LDH TCA TCA Cycle & OxPhos Pyruvate->TCA Lactate_extra Extracellular Lactate Lactate_intra->Lactate_extra Acidic_TME Acidic TME (Low pH) Lactate_extra->Acidic_TME Immune_Suppression Immune Suppression Acidic_TME->Immune_Suppression T_Cell T-Cell Dysfunction Immune_Suppression->T_Cell MDSC MDSC Proliferation Immune_Suppression->MDSC TAM M2 Macrophage Polarization (CD163+) Immune_Suppression->TAM PDL1 PD-L1 Expression Immune_Suppression->PDL1 NCI006 This compound NCI006->Pyruvate Inhibits LDH

Caption: this compound inhibits LDH, reducing lactate and reversing immunosuppression in the TME.

Preliminary data from a syngeneic glioblastoma model suggests that this compound can decrease the expression of key markers associated with an immunosuppressive TME.[1] Specifically, a reduction in PD-L1, an immune checkpoint protein, and CD163, a marker for M2-like tumor-associated macrophages, points towards a potential reversal of T-cell exhaustion and a shift from a pro-tumor to an anti-tumor macrophage phenotype. The observed decrease in the cancer stem cell marker CD133 also suggests a broader impact on tumor cell plasticity.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are provided below. These are representative protocols based on published studies and common laboratory practices.

In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the effect of this compound on cancer cell proliferation.

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add proliferation reagent (e.g., CellTiter-Glo) incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Methodology:

  • Cell Seeding: Cancer cell lines are harvested during exponential growth and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).

  • Incubation: Plates are incubated for 24 hours to allow for cell attachment.

  • Treatment: this compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for an additional 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Murine Xenograft Model

This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Xenograft_Workflow start Start implant Implant tumor cells subcutaneously into immunocompromised mice start->implant measure_tumors1 Monitor tumor growth implant->measure_tumors1 randomize Randomize mice into treatment and control groups (e.g., when tumors reach ~100-200 mm³) measure_tumors1->randomize treat Administer this compound or vehicle (e.g., 50 mg/kg i.v., q.o.d.) randomize->treat measure_tumors2 Measure tumor volume and body weight regularly treat->measure_tumors2 endpoint Continue treatment until predefined endpoint measure_tumors2->endpoint collect_tissues Collect tumors and other tissues for pharmacodynamic analysis (e.g., IHC, flow cytometry) endpoint->collect_tissues end End collect_tissues->end

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Methodology:

  • Cell Implantation: An appropriate number of cancer cells (e.g., 1x10^6 to 5x10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²).

  • Randomization: Once tumors reach a specified size, mice are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered according to the desired dose and schedule. Mouse body weights are monitored as a measure of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Tissue Collection: Tumors and other relevant tissues are harvested for downstream analysis.

Immunohistochemistry (IHC) for TME Markers

This protocol provides a general framework for IHC staining of tumor tissues to assess changes in TME markers.

Methodology:

  • Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a serum-based blocking solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody targeting the protein of interest (e.g., anti-PD-L1, anti-CD163) at a predetermined optimal dilution, typically overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system to visualize the antigen.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and coverslipped.

  • Imaging and Analysis: Slides are imaged using a brightfield microscope, and staining intensity and distribution are quantified using appropriate image analysis software.

Future Directions and Conclusion

This compound represents a promising therapeutic strategy that targets a key metabolic vulnerability of cancer cells. Its ability to modulate the tumor microenvironment, particularly by alleviating lactate-induced immunosuppression, positions it as a compelling candidate for combination therapies with immune checkpoint inhibitors and other immunomodulatory agents. The preliminary findings in glioblastoma models, demonstrating a reduction in PD-L1 and M2-like macrophage markers, are particularly encouraging and warrant further investigation.[1] Future research should focus on elucidating the detailed molecular mechanisms underlying this compound-mediated TME reprogramming across a broader range of cancer types and advancing this promising agent into clinical development.

References

Methodological & Application

Application Notes and Protocols for NCI-006 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCI-006 is a potent and orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] LDH is a critical enzyme in the final step of anaerobic glycolysis, converting pyruvate to lactate. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a compelling target for cancer therapy. By inhibiting LDH, this compound disrupts glycolysis, leading to reduced lactate production, inhibition of tumor growth, and induction of apoptosis.[1][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound competitively inhibits the activity of both LDHA and LDHB, with IC50 values in the nanomolar range.[1][2] This inhibition blocks the conversion of pyruvate to lactate, leading to a decrease in the NAD+/NADH ratio and a reduction in the extracellular acidification rate (ECAR).[4] The disruption of glycolytic flux ultimately results in decreased ATP production, increased oxidative stress, and induction of apoptosis in cancer cells that are highly dependent on glycolysis for their energy needs.[3]

Below is a diagram illustrating the signaling pathway affected by this compound.

NCI006_Pathway cluster_inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle (Mitochondrial Respiration) LDH LDH (LDHA/LDHB) Pyruvate->LDH NAD+ Pyruvate->TCA Lactate Lactate LDH->Lactate NADH Apoptosis Apoptosis NCI006 This compound NCI006->LDH

Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50/EC50Reference
TC71Ewing SarcomaProliferation~100 nmol/L[1]
TC32Ewing SarcomaProliferation~100 nmol/L[1]
RDESEwing SarcomaProliferation~1 µmol/L[1]
EW8Ewing SarcomaProliferation~1 µmol/L[1]
MIA PaCa-2Pancreatic CancerLactate Secretion0.37 µM[1]
HT29Colorectal CancerLactate Secretion0.53 µM[1]
HCT116Colorectal CancerCell ViabilitySynergistic with IACS-010759[1]
MKN45Gastric CancerCell ViabilitySynergistic with IACS-010759[1]
Table 2: Effect of this compound on LDH Isoforms
IsoformIC50Reference
LDHA0.06 µM[1][2]
LDHB0.03 µM[1][2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 10 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Metabolic Flux Analysis (Seahorse XF Analyzer)

This protocol measures the effect of this compound on glycolysis (ECAR) and mitochondrial respiration (OCR).

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

    • Incubate overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • Replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate for 1 hour at 37°C in a non-CO2 incubator.

  • This compound Injection and Measurement:

    • Load the injector ports of the sensor cartridge with this compound (to achieve desired final concentrations) and other metabolic modulators.

    • Place the cell plate in the Seahorse XF Analyzer and run the assay.

    • Measure baseline OCR and ECAR, then inject this compound and monitor the changes.

Data Analysis: Analyze the OCR and ECAR data using the Seahorse Wave software to determine the effect of this compound on glycolysis and mitochondrial respiration.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logic behind apoptosis detection.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture viability_assay Cell Viability Assay (MTT/CellTiter-Glo) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay metabolic_assay Metabolic Flux Analysis (Seahorse) ic50->metabolic_assay western_blot Western Blot Analysis (e.g., for cleaved PARP) apoptosis_assay->western_blot data_analysis Data Analysis & Interpretation metabolic_assay->data_analysis western_blot->data_analysis end End data_analysis->end

General experimental workflow for in vitro this compound studies.

Apoptosis_Logic cluster_quadrants Flow Cytometry Quadrants start Treated Cell Population staining Stain with Annexin V-FITC & PI start->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Live (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Logic of cell state differentiation by Annexin V/PI staining.

References

Application Notes and Protocols: NCI-006 for Enhancing Radiosensitivity of Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA (IC₅₀ = 0.06 μM) and LDHB (IC₅₀ = 0.03 μM) isoforms.[1] By inhibiting the conversion of pyruvate to lactate, the final step in aerobic glycolysis, this compound effectively disrupts the Warburg effect, a metabolic hallmark of many cancer cells. This inhibition leads to a reduction in lactate production, decreased glycolysis, and can induce apoptosis in tumor cells.[1] Emerging evidence indicates that this compound enhances the radiosensitivity of glycolytic tumor cells, presenting a promising strategy to improve the efficacy of radiation therapy, particularly in aggressive and radioresistant cancers.[1]

These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and data presentation for investigating this compound as a radiosensitizing agent.

Mechanism of Action: Radiosensitization

The radiosensitizing effect of this compound is believed to be multifactorial, stemming from its primary action of inhibiting LDH and the subsequent metabolic reprogramming of tumor cells. The key mechanisms include:

  • Increased Oxidative Stress: By blocking lactate production, this compound can lead to an accumulation of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. This metabolic shift can increase the generation of reactive oxygen species (ROS). Elevated ROS levels enhance the DNA-damaging effects of ionizing radiation (IR).

  • ATP Depletion and Impaired DNA Repair: Highly glycolytic tumor cells rely on LDH activity for rapid ATP production. Inhibition of LDH by this compound can deplete cellular ATP levels. DNA repair processes, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are energy-dependent. Therefore, ATP depletion can hinder the ability of tumor cells to repair radiation-induced DNA double-strand breaks (DSBs), leading to increased cell death.

  • Modulation of the Tumor Microenvironment: Lactate secreted by tumor cells contributes to an acidic and immunosuppressive tumor microenvironment, which is associated with radioresistance. By reducing lactate production, this compound may help to normalize the tumor microenvironment, making it more susceptible to radiation therapy.

  • Alteration of Redox State: LDH is crucial for regenerating NAD+ from NADH, maintaining the cellular redox balance. This compound has been shown to decrease the NAD+/NADH ratio.[1] This alteration in the redox state can impact various cellular processes, including those involved in the response to radiation-induced stress.

Signaling Pathways

The interplay between metabolic disruption by this compound and the cellular response to radiation-induced DNA damage involves key signaling pathways.

G cluster_0 This compound Action cluster_1 Metabolic Consequences cluster_2 Cellular Effects cluster_3 Radiation Response NCI006 This compound LDH LDH Inhibition NCI006->LDH Glycolysis ↓ Glycolysis LDH->Glycolysis NAD_NADH ↓ NAD+/NADH Ratio LDH->NAD_NADH Lactate ↓ Lactate Glycolysis->Lactate ATP ↓ ATP Glycolysis->ATP ROS ↑ ROS Glycolysis->ROS DNA_Repair Impaired DNA Repair (HR & NHEJ) ATP->DNA_Repair ROS->DNA_Repair Radiosensitivity ↑ Radiosensitivity DNA_Repair->Radiosensitivity CellCycle Cell Cycle Arrest (G2/M) CellCycle->Radiosensitivity Apoptosis ↑ Apoptosis Apoptosis->Radiosensitivity Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage DNA_Damage->DNA_Repair G start Seed cells at desired density step1 Allow cells to attach overnight start->step1 step2 Treat with this compound (various concentrations) step1->step2 step3 Irradiate cells (0, 2, 4, 6, 8 Gy) step2->step3 step4 Incubate for 10-14 days step3->step4 step5 Fix and stain colonies step4->step5 end Count colonies (>50 cells) and calculate survival fraction step5->end G start Seed cells on coverslips step1 Treat with this compound start->step1 step2 Irradiate cells step1->step2 step3 Incubate for various time points (e.g., 30 min, 4h, 24h) step2->step3 step4 Fix and permeabilize cells step3->step4 step5 Immunostain for γ-H2AX step4->step5 step6 Counterstain nuclei (DAPI) step5->step6 end Image and quantify foci per nucleus step6->end

References

Application of NCI-006 in Pancreatic Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. A key characteristic of many pancreatic tumors is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is often driven by oncogenic mutations in genes like KRAS, which are present in over 90% of PDAC cases. Lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway that converts pyruvate to lactate, has emerged as a promising therapeutic target. NCI-006 is a potent, orally active inhibitor of both LDH-A and LDH-B isoforms. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in pancreatic cancer models, particularly when used in combination with other metabolic inhibitors. This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting lactate dehydrogenase, which leads to a disruption of glycolysis and a subsequent decrease in lactate production.[1] This inhibition results in a reduced NAD+/NADH ratio within the cancer cells.[2] A critical finding is that the inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells.[3] The cancer cells compensate for the blocked glycolytic pathway by increasing their reliance on mitochondrial respiration for energy production.[3] This metabolic plasticity presents a vulnerability that can be exploited with combination therapies. By co-administering this compound with an inhibitor of mitochondrial complex I, such as IACS-010759, a synergistic anti-tumor effect can be achieved, leading to significantly prolonged tumor growth inhibition.[3][4][5]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
LDHA IC50 -0.06 µM[1]
LDHB IC50 -0.03 µM[1]
Lactate Secretion EC50 (2h) MIA PaCa-20.37 µM[1]
Lactate Secretion EC50 (2h) HT290.53 µM[1]
In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
Treatment GroupDosage and ScheduleOutcomeReference
This compound Monotherapy 50 mg/kg, i.v., every other day for 2 weeksSignificantly impeded tumor growth[2]
This compound + IACS-010759 This compound: 50 mg/kg, i.v. + IACS-010759Significantly reduced tumor volumes compared to monotherapy[2]
This compound + Metformin This compound: 50 mg/kg, i.v. + Metformin: 50 mg/kg, p.o.Significantly decreased 13C-lactate/13C-pyruvate ratio[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the effect of this compound on the viability of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell line (e.g., MIA PaCa-2)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: The following day, remove the medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: After the incubation period, assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: In Vivo Xenograft Study in Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • MIA PaCa-2 pancreatic cancer cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., PBS)

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Control Group: Administer the vehicle solution intravenously (i.v.) or orally (p.o.) according to the same schedule as the treatment group.

    • This compound Monotherapy Group: Administer this compound at a dose of 50 mg/kg via i.v. injection every other day for two weeks.[2]

    • Combination Therapy Group: Co-administer this compound (50 mg/kg, i.v.) with IACS-010759 or metformin (50 mg/kg, p.o.) following the established dosing schedule.[2][6]

  • Monitoring: Monitor tumor growth and mouse body weight throughout the treatment period.[2]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition. A Kaplan-Meier survival analysis can also be performed.[2]

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_tca Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA Metabolic Rewiring TCA_Cycle TCA Cycle Pyruvate_TCA->TCA_Cycle OXPHOS OXPHOS TCA_Cycle->OXPHOS Complex I NCI006 This compound NCI006->Pyruvate Inhibits LDH IACS010759 IACS-010759 IACS010759->TCA_Cycle Inhibits Complex I

Caption: this compound inhibits LDH, forcing metabolic rewiring towards mitochondrial respiration.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Culture (e.g., MIA PaCa-2) Treatment_vitro Treat with this compound Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (IC50 Determination) Treatment_vitro->Viability_Assay Metabolic_Assay Metabolic Assays (Lactate, NAD+/NADH) Treatment_vitro->Metabolic_Assay Xenograft Establish MIA PaCa-2 Xenografts in Mice Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Treatment_invivo Administer this compound (mono- or combination therapy) Randomization->Treatment_invivo Monitoring Monitor Tumor Growth and Body Weight Treatment_invivo->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Caption: Workflow for preclinical evaluation of this compound in pancreatic cancer models.

Logical_Relationship Panc_Cancer Pancreatic Cancer Cell (High Glycolysis) NCI006 This compound (LDH Inhibition) Panc_Cancer->NCI006 is treated with Metabolic_Rewiring Metabolic Rewiring: Increased Mitochondrial Respiration NCI006->Metabolic_Rewiring induces Synergistic_Cell_Death Synergistic Tumor Cell Death NCI006->Synergistic_Cell_Death IACS010759 IACS-010759 (Complex I Inhibition) Metabolic_Rewiring->IACS010759 creates vulnerability to IACS010759->Synergistic_Cell_Death

Caption: Synergistic effect of dual metabolic inhibition in pancreatic cancer.

References

Application Notes and Protocols for Ewing Sarcoma Preclinical Models Using NCI-006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ewing sarcoma is an aggressive bone and soft tissue cancer that predominantly affects children and young adults.[1][2][3] A key characteristic of many cancers, including Ewing sarcoma, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This increased reliance on glycolysis presents a potential therapeutic vulnerability. NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[4] By targeting LDH, this compound disrupts glycolysis and has shown significant anti-tumor activity in preclinical models of Ewing sarcoma.[5][6]

These application notes provide an overview of the use of this compound in Ewing sarcoma preclinical models, including its in vitro and in vivo efficacy, along with detailed protocols for key experiments.

Mechanism of Action of this compound in Ewing Sarcoma

Ewing sarcoma cells exhibit a high glycolytic rate, making them particularly susceptible to inhibitors of this pathway.[6] Lactate dehydrogenase (LDH), the target of this compound, is a crucial enzyme that catalyzes the conversion of pyruvate to lactate, a final step in aerobic glycolysis. This process also regenerates NAD+ which is necessary for sustained glycolysis. Inhibition of LDH by this compound leads to a disruption of the glycolytic flux, a decrease in ATP production, and an increase in intracellular pyruvate. This metabolic stress ultimately induces cell death in cancer cells that are highly dependent on glycolysis for their survival.[5][7]

cluster_cell Ewing Sarcoma Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Apoptosis Apoptosis Glycolysis->Apoptosis Disruption leads to Lactate Lactate Pyruvate->Lactate NAD+ Regeneration TCA TCA Cycle Pyruvate->TCA Lactate->Pyruvate LDH Lactate Dehydrogenase (LDH) NCI006 This compound NCI006->LDH Inhibition

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy of this compound in Ewing Sarcoma Cell Lines

This compound has demonstrated potent and selective activity against a panel of Ewing sarcoma cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.

Cell LineIC50 of this compound (72h treatment)Reference
TC71100 nM[4][5]
TC32100 nM[4][5]
RDES1 µM[4][5]
EW81 µM[4][5]
MHHES1~100-200 nM[5]
A673~100-200 nM[5]

This compound also demonstrates a dose-dependent inhibition of LDH activity in Ewing sarcoma cell lines, with IC50 values for LDH inhibition around 100 nM.[5]

In Vivo Efficacy of this compound in Ewing Sarcoma Xenograft Models

Preclinical studies using orthotopic xenograft models of Ewing sarcoma have shown that this compound can significantly impair tumor growth.[5] Treatment with this compound in these models leads to on-target inhibition of LDH activity within the tumor tissue.[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in Ewing sarcoma cell lines.

Materials:

  • Ewing sarcoma cell lines (e.g., TC71, A673)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed Ewing sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

LDH Activity Assay

This protocol is for measuring the inhibition of LDH activity by this compound in Ewing sarcoma cells.

Materials:

  • Ewing sarcoma cells

  • This compound

  • LDH activity assay kit (commercially available)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat Ewing sarcoma cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the LDH activity assay kit.

  • Perform the LDH activity assay according to the kit's instructions. This typically involves adding a reaction mixture containing lactate and NAD+ to the cell lysates and measuring the rate of NADH formation, which is proportional to LDH activity.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the LDH activity and normalize it to the total protein concentration of the lysate.

  • Determine the IC50 for LDH inhibition.

Orthotopic Ewing Sarcoma Xenograft Model

This protocol describes the establishment of an orthotopic xenograft model of Ewing sarcoma in immunodeficient mice.[5]

Materials:

  • Immunodeficient mice (e.g., SCID/Beige)

  • Ewing sarcoma cells (e.g., TC71)

  • Matrigel (optional)

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Insulin syringes

Procedure:

  • Harvest Ewing sarcoma cells and resuspend them in sterile PBS or HBSS at a concentration of 2 x 10^7 cells/mL.[5] Matrigel can be mixed with the cell suspension at a 1:1 ratio to promote tumor formation.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane).

  • Inject 100 µL of the cell suspension (2 million cells) orthotopically into the gastrocnemius muscle of the hind leg.[5]

  • Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers (Volume = 0.5 x length x width^2).

  • Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

In Vivo Drug Administration and Efficacy Study

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound.

Materials:

  • Tumor-bearing mice

  • This compound formulation for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Prepare the this compound formulation. For in vivo use, this compound can be dissolved in a solution of 0.1N NaOH, added to PBS, and the pH adjusted to 7.4-7.8 with 1N HCl.[5]

  • Administer this compound to the treatment group via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule.

  • Administer the vehicle control to the control group.

  • Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, measurement of intratumoral drug concentration, and LDH activity).

cluster_workflow Preclinical Experimental Workflow Start Start CellCulture Ewing Sarcoma Cell Culture Start->CellCulture InVitro In Vitro Assays (IC50, LDH Activity) CellCulture->InVitro Xenograft Orthotopic Xenograft Establishment CellCulture->Xenograft Randomization Tumor Growth & Randomization Xenograft->Randomization Treatment This compound Treatment vs. Vehicle Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint End End Endpoint->End

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising therapeutic agent for Ewing sarcoma that targets the metabolic vulnerability of these cancer cells. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound and other LDH inhibitors in Ewing sarcoma. These models are crucial for the development of novel and more effective therapies for this devastating disease.

References

Application Notes and Protocols: NCI-006 in Colorectal and Gastric Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of NCI-006, a potent lactate dehydrogenase (LDH) inhibitor, in colorectal and gastric cancer models. The protocols outlined below are based on published research and are intended to guide further investigation into the therapeutic potential of targeting cancer metabolism with this compound.

Introduction

This compound is a pyrazole-based small molecule inhibitor of lactate dehydrogenase A (LDHA) and LDHB, key enzymes in the glycolytic pathway.[1][2] Many cancer cells rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for energy production and biosynthesis. By inhibiting LDH, this compound disrupts this metabolic process, leading to energy depletion and anti-tumor effects.[3] Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of colorectal and gastric cancer, particularly when used in combination with inhibitors of compensatory metabolic pathways.[1][2]

Mechanism of Action

This compound targets the final step of anaerobic glycolysis, the conversion of pyruvate to lactate, catalyzed by LDH. This inhibition leads to a decrease in lactate production and a potential shift towards mitochondrial respiration.[3][4] However, cancer cells can adapt to LDH inhibition by upregulating oxidative phosphorylation (OXPHOS). This metabolic plasticity highlights the rationale for a combination therapy approach. The synergistic anti-tumor effect of this compound with an OXPHOS inhibitor, such as IACS-010759 (a mitochondrial complex I inhibitor), has been demonstrated in colorectal and gastric cancer models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in colorectal and gastric cancer models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (LDHA)IC50 (LDHB)Cell Proliferation IC50Reference
HT29Colorectal CancerNot ReportedNot ReportedDose-dependently suppressed[4]
HCT116Colorectal CancerNot ReportedNot ReportedNot Reported[2]
MKN45Gastric CancerNot ReportedNot ReportedNot Reported[2]
GeneralNot Specified0.06 µM0.03 µMNot Applicable[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeThis compound DoseRoute of AdministrationTreatment RegimenOutcomeReference
HT29Colorectal Cancer50 mg/kgIntravenous (IV)Every other day for 1 or 2 weeksSlowed tumor growth[2][4]
HCT116Colorectal Cancer40 mg/kgIntravenous (IV)2-3 times a week for 1-2 weeks (in combination with IACS-010759)Inhibited tumor growth in combination[2]
MKN45Gastric Cancer40 mg/kgIntravenous (IV)2-3 times a week for 1-2 weeks (in combination with IACS-010759)Inhibited tumor growth in combination[2]
MIA PaCa-2Pancreatic Cancer50 mg/kgIntravenous (IV)Every other day for 1 or 2 weeksDose-dependently suppressed tumor LDH activity[4]

* Data from pancreatic cancer model included for additional context on in vivo activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

NCI006_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_tca Mitochondrial Respiration (OXPHOS) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle ATP Lactate Lactate Pyruvate->Lactate LDH Electron Transport Chain Electron Transport Chain TCA Cycle->Electron Transport Chain ATP ATP_mito ATP_mito Electron Transport Chain->ATP_mito ATP Tumor Microenvironment\n(Acidification, Angiogenesis) Tumor Microenvironment (Acidification, Angiogenesis) Lactate->Tumor Microenvironment\n(Acidification, Angiogenesis) NCI006 NCI006 LDH LDH NCI006->LDH IACS010759 IACS010759 IACS010759->Electron Transport Chain

Caption: Mechanism of action of this compound and combination therapy.

NCI006_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Lines\n(e.g., HCT116, MKN45) Cell Lines (e.g., HCT116, MKN45) Cell Viability Assay\n(this compound +/- IACS-010759) Cell Viability Assay (this compound +/- IACS-010759) Cell Lines\n(e.g., HCT116, MKN45)->Cell Viability Assay\n(this compound +/- IACS-010759) LDH Activity Assay LDH Activity Assay Cell Lines\n(e.g., HCT116, MKN45)->LDH Activity Assay Determine IC50 Determine IC50 Cell Viability Assay\n(this compound +/- IACS-010759)->Determine IC50 Confirm Target Engagement Confirm Target Engagement LDH Activity Assay->Confirm Target Engagement Xenograft Model\n(e.g., Nude Mice) Xenograft Model (e.g., Nude Mice) Tumor Implantation\n(e.g., HCT116, MKN45 cells) Tumor Implantation (e.g., HCT116, MKN45 cells) Xenograft Model\n(e.g., Nude Mice)->Tumor Implantation\n(e.g., HCT116, MKN45 cells) Treatment\n(this compound +/- IACS-010759) Treatment (this compound +/- IACS-010759) Tumor Implantation\n(e.g., HCT116, MKN45 cells)->Treatment\n(this compound +/- IACS-010759) Tumor Growth Monitoring Tumor Growth Monitoring Treatment\n(this compound +/- IACS-010759)->Tumor Growth Monitoring Pharmacodynamic Analysis\n(e.g., LDH activity in tumor) Pharmacodynamic Analysis (e.g., LDH activity in tumor) Tumor Growth Monitoring->Pharmacodynamic Analysis\n(e.g., LDH activity in tumor) Assess Target Inhibition In Vivo Assess Target Inhibition In Vivo Pharmacodynamic Analysis\n(e.g., LDH activity in tumor)->Assess Target Inhibition In Vivo

References

Application Notes and Protocols for NCI-006 Dosing and Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, efficacy, and toxicity of the lactate dehydrogenase (LDH) inhibitor, NCI-006, based on preclinical studies. Detailed protocols for in vitro and in vivo experimentation are provided to guide researchers in their study design.

Overview of this compound

This compound is a potent and orally active inhibitor of both lactate dehydrogenase A (LDHA) and LDHB.[1][2] By blocking the conversion of pyruvate to lactate, this compound disrupts glycolytic metabolism, a pathway often exploited by cancer cells for rapid growth, a phenomenon known as the Warburg effect.[1][2] This inhibition leads to a decrease in lactate production and can induce metabolic stress, resulting in reduced cancer cell proliferation and, in some cases, apoptosis.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly in Ewing sarcoma and pancreatic cancer.[1][2] Notably, the efficacy of this compound can be enhanced when used in combination with other metabolic inhibitors, such as the mitochondrial complex I inhibitor IACS-010759, which counteracts the adaptive metabolic rewiring of tumor cells.[1][2]

Quantitative Data Summary

In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueReference
TC71, TC32Ewing SarcomaIC50 (Proliferation, 72h)~100 nmol/L[1]
RDES, EW8Ewing SarcomaIC50 (Proliferation, 72h)~1 µmol/L[1]
RhabdomyosarcomaPediatric SarcomaIC50 (Proliferation)1037 nmol/L[1]
OsteosarcomaPediatric SarcomaIC50 (Proliferation)712 nmol/L[1]
MIA PaCa-2Pancreatic CancerEC50 (Lactate Secretion)0.37 µM[2]
HT29Colon CancerEC50 (Lactate Secretion)0.53 µM[2]
Mouse RBCs-EC50 (Lactate Secretion)1.6 µM[2]
Human RBCs-EC50 (Lactate Secretion)2.1 µM[2]
HEK293T-IC50 (hLDHA)0.06 µM[2]
HEK293T-IC50 (hLDHB)0.03 µM[2]
In Vivo Dosing and Efficacy of this compound in Mouse Xenograft Models
Cancer ModelTreatmentDosing ScheduleRouteOutcomeReference
MIA PaCa-2, HT29This compound (50 mg/kg)OncePO/IVDose-dependent reduction in LDH activity at 2h, recovering to baseline by 24h.[2]
MIA PaCa-2, HT29This compound (50 mg/kg)Every other day for 1 or 2 weeksIVSlowed tumor growth.[2]
HCT116, MKN45This compound (40 mg/kg)2-3 times a week for 1-2 weeksIVNo significant tumor growth inhibition alone.[2]
HCT116, MKN45This compound (40 mg/kg) + IACS-0107592-3 times a week for 1-2 weeksIVCombination inhibited tumor growth.[2]
TC71, TC32, EW8This compound (50 mg/kg)Once or twice daily for 3 weeksPOLittle change in tumor growth.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

NCI_006_Mechanism cluster_glycolysis Glycolysis cluster_redox Redox Balance Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH LDH NADH NADH NAD NAD+ NADH->NAD NCI006 This compound NCI006->LDH Inhibition

Caption: this compound inhibits LDH, blocking pyruvate to lactate conversion.

Combined this compound and IACS-010759 Anti-Tumor Strategy

Combination_Therapy Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Mitochondria Mitochondrial Respiration (OXPHOS) Pyruvate->Mitochondria LDH LDH NCI006 This compound NCI006->LDH Inhibition MetabolicRewiring Metabolic Rewiring NCI006->MetabolicRewiring Induces TumorGrowth Tumor Growth NCI006->TumorGrowth Synergistic Inhibition Mitochondria->TumorGrowth Energy Production ComplexI Complex I IACS010759 IACS-010759 IACS010759->ComplexI Inhibition IACS010759->TumorGrowth Synergistic Inhibition TumorCell Tumor Cell MetabolicRewiring->Mitochondria Upregulation

Caption: Dual inhibition of LDH and Complex I prevents metabolic escape.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Start Tumor Cell Implantation (Xenograft Model) TumorGrowth Tumor Growth Monitoring (Palpable Tumors) Start->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (this compound +/- other agents) Randomization->Treatment Monitoring Ongoing Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint: - Tumor Harvest - Blood Collection - Tissue Analysis Monitoring->Endpoint DataAnalysis Data Analysis: - Efficacy Assessment - Toxicity Evaluation Endpoint->DataAnalysis

Caption: Workflow for this compound in vivo xenograft studies.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay
  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Dosing in Mouse Xenograft Models
  • Animal Models: Utilize immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice) for the engraftment of human cancer cell lines or patient-derived xenografts (PDX).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse. For orthotopic models, follow established surgical procedures.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • This compound Formulation for In Vivo Use:

    • For a desired final concentration, dissolve the powdered this compound in a volume of 0.1N NaOH equivalent to 18% of the total solution volume.

    • Add this solution to Phosphate Buffered Saline (PBS).

    • Adjust the pH to 7.4–7.8 by the dropwise addition of 1N HCl.

    • Prepare the solution fresh weekly and store it at 4°C.

  • Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound via the desired route (oral gavage or intravenous injection) according to the predetermined dosing schedule. The vehicle control group should receive the formulation buffer without the drug.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the study endpoint, euthanize the mice and harvest tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 3: Toxicity Assessment
  • Body Weight Monitoring: Record the body weight of each mouse at least twice weekly throughout the study. A significant and sustained body weight loss (>15-20%) is an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and feeding/drinking behavior.

  • Hematological Analysis:

    • At the study endpoint, collect blood via cardiac puncture or other approved methods into EDTA-coated tubes.

    • Perform a complete blood count (CBC) to assess parameters such as red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count. A decrease in hematocrit may suggest hemolytic anemia.

  • Serum Chemistry:

    • Collect blood in serum separator tubes.

    • Centrifuge to separate the serum and analyze for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Histopathology:

    • Harvest major organs (liver, kidney, spleen, etc.) and the tumor at the end of the study.

    • Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist to identify any treatment-related pathological changes.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NCI-006 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of NCI-006 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and potent inhibitor of lactate dehydrogenase (LDH), targeting both LDHA (IC50 = 0.06 μM) and LDHB (IC50 = 0.03 μM).[1] By inhibiting LDH, this compound disrupts glycolysis, the process of converting glucose into energy, which many cancer cells rely on for rapid growth.[1][2][3] This inhibition leads to reduced lactate production, induction of apoptosis (programmed cell death) in cancer cells, and can enhance the sensitivity of tumors to radiation therapy.[1] Interestingly, inhibition of LDH by this compound can cause a rapid metabolic shift in tumor cells, making them more reliant on mitochondrial respiration for energy.[3] This creates a vulnerability that can be exploited with combination therapies.[3]

Q2: What are the reported in vitro effects of this compound?

A2: In vitro studies have demonstrated that this compound can:

  • Inhibit the proliferation of various cancer cell lines, including those from pancreatic cancer, colorectal cancer, and Ewing sarcoma.[1][4][5]

  • Dose-dependently suppress the growth of MIA PaCa-2 and HT29 cells.[4]

  • Inhibit LDH activity in Ewing sarcoma cell lines with IC50 values around 100 nmol/L.[1]

  • Reduce the NAD/NADH ratio and lactate secretion in cancer cells.[1]

  • Decrease the basal extracellular acidification rate (ECAR), a measure of glycolysis.[1]

  • Show synergistic effects in reducing cell viability when combined with the mitochondrial complex I inhibitor IACS-010759.[1]

Q3: What are the key considerations for designing an in vivo study with this compound?

A3: When designing an in vivo study with this compound, it is crucial to consider the following:

  • Animal Model: The choice of animal model is critical and should be relevant to the cancer type being studied. Athymic nude mice and SCID beige mice have been used in previous studies with xenografts of human cancer cell lines.[1][4]

  • Route of Administration: this compound has been administered both orally (p.o.) and intravenously (i.v.).[1][4] The choice of route will impact the pharmacokinetic profile and efficacy.

  • Dose and Schedule: Dose-ranging studies are essential to determine the optimal dose that balances anti-tumor activity with potential toxicity.[6] Dosing schedules can range from a single dose to multiple doses administered daily or on alternate days.[1][4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is important to correlate the drug concentration in plasma and tumor tissue with the biological effect (e.g., LDH inhibition).[7]

  • Combination Therapy: Given the metabolic rewiring induced by this compound, combination with agents targeting mitochondrial respiration, such as IACS-010759 or metformin, has shown enhanced anti-tumor effects.[1][3][4]

  • Toxicity Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss or changes in behavior. High doses of this compound have been associated with a reduction in red blood cells and splenomegaly.[4]

Troubleshooting Guides

Problem 1: Inconsistent or lack of anti-tumor efficacy in vivo.

  • Possible Cause: Sub-optimal dosage or administration route.

    • Troubleshooting Step: Review the provided dosage tables and consider performing a dose-escalation study to identify the maximum tolerated dose (MTD) and the minimum effective dose.[6] Evaluate both oral and intravenous routes, as intravenous administration has shown more potent and immediate LDH inhibition in some models.[4][7]

  • Possible Cause: Rapid metabolic rewiring of tumor cells.

    • Troubleshooting Step: As this compound inhibits glycolysis, tumor cells may compensate by increasing mitochondrial respiration.[3] Consider a combination therapy approach by co-administering this compound with a mitochondrial inhibitor like IACS-010759 or metformin to block this escape pathway.[1][3][4]

  • Possible Cause: Poor drug formulation or stability.

    • Troubleshooting Step: Ensure this compound is properly dissolved in a suitable vehicle for administration.[8] Check the stability of the formulation over the course of the experiment.[9]

Problem 2: Observed toxicity in animal models.

  • Possible Cause: Dose is too high.

    • Troubleshooting Step: Reduce the dosage of this compound. High doses (e.g., 200 mg/kg p.o. or 100 mg/kg i.v.) have been shown to cause a significant reduction in red blood cells.[4] A dose of 50 mg/kg i.v. has been shown to be effective with manageable toxicity.[4]

  • Possible Cause: On-target toxicity due to systemic LDH inhibition.

    • Troubleshooting Step: LDH is present in normal tissues, and its inhibition can lead to side effects. An intermittent dosing schedule (e.g., every other day) may allow for recovery of normal tissues and minimize toxicity while maintaining anti-tumor efficacy.[4] Monitor hematocrit levels to assess for hemolytic anemia.[4]

Data Presentation

Table 1: Summary of this compound In Vivo Monotherapy Studies

Animal ModelTumor TypeRoute of AdministrationDosageDosing ScheduleKey FindingsReference
Athymic nude micePancreatic (MIA PaCa-2), Colorectal (HT29)p.o.10, 50, 100, 200 mg/kgSingle doseDose-dependent reduction in LDH activity at 2h, with recovery to baseline by 24h.[1]
Athymic nude micePancreatic (MIA PaCa-2), Colorectal (HT29)i.v.50 mg/kgEvery other day for 1 or 2 weeksSignificantly impeded tumor growth. Two weeks of treatment was more effective.[4][10]
Fox Chase SCID beige miceEwing Sarcoma (TC71, TC32, EW8)p.o.50 mg/kgOnce or twice daily for 3 weeksLittle change in tumor growth.[1]

Table 2: Summary of this compound In Vivo Combination Therapy Studies

Animal ModelTumor TypeCombination AgentThis compound Dosage & RouteDosing ScheduleKey FindingsReference
Nude miceColorectal (HCT116), Gastric (MKN45)IACS-01075940 mg/kg, i.v.2-3 times a week for 1-2 weeksCombination significantly inhibited tumor growth compared to single agents.[1]
Athymic nude miceColorectal (HT29)Metformin30 mg/kg, i.v.This compound every other day, Metformin daily for 2 weeksCombination caused significantly greater tumor growth inhibition.[4]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study

  • Animal Model and Tumor Implantation:

    • Use female athymic nude mice (4-6 weeks old).

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Randomization:

    • Randomly assign mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., PBS for i.v. injection).

    • Administer the drug according to the planned dosage and schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Collect tumors and other relevant tissues for further analysis (e.g., LDH activity assay, histological analysis).

Protocol 2: Ex Vivo LDH Activity Assay

  • Sample Collection:

    • Collect blood samples from mice at specified time points after this compound administration (e.g., 2 and 24 hours).

    • Isolate red blood cells (RBCs) by centrifugation.

  • Lactate Production Measurement:

    • Incubate the isolated RBCs in a suitable buffer.

    • Measure the amount of lactate produced over time using a commercial lactate assay kit.

  • Data Analysis:

    • Compare the lactate production in RBCs from treated mice to that of vehicle-treated mice to determine the extent of LDH inhibition.

Mandatory Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_mito Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate->TCA_Cycle Increased Flux NCI006 This compound LDH LDH NCI006->LDH Inhibition LDH->Pyruvate ETC Electron Transport Chain TCA_Cycle->ETC ATP ATP ETC->ATP ETC->ATP IACS010759 IACS-010759 ComplexI Complex I IACS010759->ComplexI Inhibition ComplexI->ETC

Caption: Signaling pathway of this compound action and combination therapy.

Experimental_Workflow cluster_preclinical Preclinical Model Development cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Animal Randomization tumor_growth->randomization dosing This compound Administration (p.o. or i.v.) randomization->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring endpoint Study Endpoint monitoring->endpoint collection Tissue/Blood Collection endpoint->collection analysis PK/PD & Histological Analysis collection->analysis

Caption: General experimental workflow for in vivo this compound efficacy studies.

Logical_Relationships cluster_dose Dosage Optimization cluster_efficacy Efficacy Evaluation cluster_safety Safety Assessment dose_range Dose-Range Finding mtd Determine MTD dose_range->mtd med Determine MED dose_range->med tumor_inhibition Tumor Growth Inhibition mtd->tumor_inhibition Inform Dose Selection med->tumor_inhibition Inform Dose Selection ldh_activity LDH Activity Inhibition tumor_inhibition->ldh_activity toxicity Toxicity Monitoring (e.g., body weight) tumor_inhibition->toxicity Balance with metabolic_shift Metabolic Rewiring ldh_activity->metabolic_shift hematology Hematological Analysis toxicity->hematology

References

NCI-006 solubility and formulation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of NCI-006 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with IC50 values of 0.06 μM and 0.03 μM, respectively.[1] Its primary mechanism of action is the inhibition of glycolysis, the metabolic pathway that converts glucose into lactate. By blocking LDH, this compound prevents the conversion of pyruvate to lactate, leading to a decrease in lactate production and the inhibition of tumor growth.[1] This inhibition of glycolysis can also induce apoptosis in cancer cells.[1]

Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?

A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3][4]

Q3: How should I prepare this compound for in vivo animal studies?

A3: For in vivo administration, particularly for intravenous injection, a specific formulation protocol is required. The powdered compound should be dissolved in a solution of 0.1N NaOH and PBS. The pH of the resulting solution must then be carefully adjusted to a physiological range of 7.4-7.8 by the dropwise addition of 1N HCl.[3][4]

Q4: What is the observed effect of this compound on cellular metabolism?

A4: this compound inhibits glycolysis, which can be observed as a reduction in the extracellular acidification rate (ECAR) in cancer cells.[1] Interestingly, inhibition of LDH by this compound can lead to a metabolic rewiring in tumor cells, causing them to increase their reliance on mitochondrial respiration for energy production.[5] This has led to studies combining this compound with inhibitors of mitochondrial complex 1, such as IACS-010759, to achieve a synergistic anti-tumor effect.[1][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium. The final concentration of DMSO from the stock solution is too high, causing the compound to precipitate out of the aqueous medium.Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to maintain solubility. Prepare intermediate dilutions of the this compound stock in culture medium if necessary.
Difficulty dissolving this compound powder for in vivo formulation. The compound may not be fully solubilizing in the initial NaOH/PBS mixture.Gently warm the solution and use a vortex to aid dissolution. Ensure the pH is within the recommended range of 7.4-7.8, as solubility can be pH-dependent. Prepare the solution fresh before each use.
Inconsistent results in cellular assays. Degradation of this compound in the stock solution.Aliquot the DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Limited anti-tumor effect in in vivo studies with oral administration. Poor oral bioavailability and inconsistent absorption.For more consistent and potent systemic exposure, intravenous (IV) administration is recommended. The IV formulation ensures higher and more sustained plasma and tumor concentrations of this compound.

Quantitative Data

This compound Solubility and Formulation Data

ParameterValueSolvent/VehicleNotes
Maximum Solubility Data not publicly availableDMSOWhile a 10 mM stock solution in DMSO is commonly prepared, the upper limit of solubility has not been specified in the reviewed literature.
Maximum Solubility Data not publicly availableAqueous SolutionsThis compound is poorly soluble in aqueous solutions at neutral pH.
In Vitro Stock Solution Concentration 10 mMDMSOStandard concentration for preparing working dilutions for cell-based assays.[2][3][4]
In Vivo Formulation Concentration 10 mg/mL0.1 N NaOH in PBS, pH 7.4-7.8This formulation is suitable for intravenous administration in animal models.[4]

Experimental Protocols

Protocol for Preparing this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.

    • Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing this compound Formulation for In Vivo Intravenous Administration
  • Materials:

    • This compound powder

    • 0.1 N Sodium Hydroxide (NaOH) solution, sterile

    • Phosphate-Buffered Saline (PBS), sterile

    • 1 N Hydrochloric Acid (HCl) solution, sterile

    • Sterile tubes and filtration devices

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a volume of 0.1 N NaOH equivalent to 18% of the final desired volume.[3]

    • Add sterile PBS to bring the solution to the final volume. The target concentration is typically 10 mg/mL.[4]

    • Gently mix the solution until the this compound is fully dissolved.

    • Carefully adjust the pH of the solution to 7.4-7.8 by adding 1 N HCl dropwise while monitoring with a calibrated pH meter.

    • Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

    • This formulation should be prepared fresh before use. It can be stored at 4°C for up to one week.[3]

Visualizations

NCI_006_Mechanism_of_Action This compound Signaling Pathway cluster_glycolysis Glycolysis cluster_tca Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Metabolic Rewiring LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Substrate Lactate Lactate LDH->Lactate Product Apoptosis Apoptosis LDH->Apoptosis NCI_006 This compound NCI_006->LDH Inhibition Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth

Caption: Mechanism of action of this compound in cancer cells.

NCI_006_Experimental_Workflow This compound Experimental Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments stock_prep Prepare 10 mM Stock in DMSO cell_culture Treat Cancer Cell Lines stock_prep->cell_culture assays Perform Cellular Assays (e.g., Viability, ECAR) cell_culture->assays formulation Prepare 10 mg/mL Formulation in NaOH/PBS (pH 7.4-7.8) animal_model Administer to Animal Model (IV) formulation->animal_model tumor_measurement Monitor Tumor Growth and Biomarkers animal_model->tumor_measurement

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: NCI-006 Combination Therapy Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NCI-006 in combination therapy protocols. This compound is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in the metabolic pathway of many cancer cells.[1][2][3] By blocking LDH, this compound disrupts energy production in tumors.[1] However, cancer cells can adapt by shifting to alternative energy pathways, such as mitochondrial respiration.[1] This metabolic plasticity often necessitates combination therapies to achieve a significant anti-tumor effect.[1][4]

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound combination therapies.

Question: My in vitro assay shows an antagonistic or merely additive effect, not the expected synergy. What are the potential causes?

Answer: Several factors can lead to a lack of synergy in in vitro assays:

  • Incorrect Dosing: The concentrations of this compound or the combination agent may be outside the synergistic range. It is crucial to perform a dose-matrix experiment to identify the optimal concentrations.

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to one or both drugs.

  • Metabolic Rewiring: this compound can induce rapid metabolic rewiring in cancer cells.[1] If the combination agent does not effectively target this new metabolic vulnerability, synergy will not be observed.

  • Assay-Specific Issues: The experimental endpoint (e.g., 48h vs. 72h incubation) or the type of viability assay (e.g., MTS vs. crystal violet) can influence the results.

Question: I'm observing unexpected toxicity in my in vivo animal models. How can I troubleshoot this?

Answer: In vivo toxicity can be a significant hurdle. Here are some steps to address it:

  • Dose and Schedule Modification: The doses of one or both agents may be too high, or the administration schedule may be too frequent. Consider reducing the dose of one or both drugs or increasing the interval between treatments.

  • Pharmacokinetic Interactions: One drug may be altering the metabolism or clearance of the other, leading to higher-than-expected exposure.

  • Off-Target Effects: While this compound is a potent LDH inhibitor, high concentrations may have off-target effects.[4]

Question: The in vivo anti-tumor effect of the combination therapy is not significantly better than this compound alone. What should I investigate?

Answer:

  • Suboptimal Combination Agent: The chosen combination agent may not be effectively targeting the compensatory mechanisms induced by this compound. For example, after LDH inhibition by this compound, some tumors upregulate mitochondrial respiration.[1] In such cases, a mitochondrial complex I inhibitor like IACS-010759 has been shown to be an effective combination partner.[1][4]

  • Tumor Microenvironment: The tumor microenvironment can influence drug efficacy.

  • Drug Delivery: Ensure that both drugs are reaching the tumor tissue at effective concentrations.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent inhibitor of lactate dehydrogenase (LDH), specifically targeting both LDHA and LDHB isoforms.[3] LDH is a critical enzyme for cancer cells that rely on aerobic glycolysis (the Warburg effect) for energy production.[2] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, thereby disrupting glycolysis and impairing tumor growth.[3][4]

What is the rationale for using this compound in a combination therapy?

While this compound can slow tumor growth, cancer cells can quickly adapt by rerouting pyruvate to the mitochondria to generate energy via oxidative phosphorylation.[1][2] This metabolic plasticity limits the efficacy of this compound as a monotherapy. Therefore, combining this compound with an agent that inhibits this escape pathway, such as a mitochondrial complex I inhibitor, can lead to a synergistic anti-tumor effect.[1][4]

What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[2] For in vitro use, it is typically dissolved in DMSO to create a stock solution.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound as a Single Agent

Cell LineCancer TypeThis compound IC50 (nM)
Ewing Sarcoma Cell LinesEwing Sarcoma100-200
MIA PaCa-2Pancreatic CancerNot specified
HT29Colorectal CancerNot specified
HCT116Colorectal CancerNot specified
MKN45Gastric CancerNot specified

Data from a screening of 94 cancer cell lines showed Ewing sarcoma cell lines to be highly sensitive to this compound.[5]

Table 2: In Vivo Dosing and Efficacy of this compound

ModelThis compound Dose & RouteCombination AgentOutcome
MIA PaCa-2/HT29 Xenograft50 mg/kg, p.o./i.v.MonotherapySlowed tumor growth
HCT116/MKN45 Xenograft40 mg/kg, i.v.IACS-010759Significant inhibition of tumor growth

Note: In some models, this compound monotherapy did not inhibit tumor growth, but showed significant efficacy when combined with IACS-010759.[3]

Experimental Protocols

1. In Vitro Synergy Assessment using a Cell Viability Assay

This protocol outlines a general method for assessing the synergistic effects of this compound in combination with another agent using a colorimetric cell viability assay like the MTS assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series of this compound and the combination agent in culture medium.

  • Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Western Blotting for Target Engagement

This protocol can be used to confirm that this compound is engaging its target, LDH.

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against LDHA or LDHB. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Visualizations

NCI006_Pathway cluster_glycolysis Aerobic Glycolysis cluster_oxphos Mitochondrial Respiration (OXPHOS) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Metabolic Rewiring Lactate Lactate Pyruvate->Lactate LDH TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP NCI006 This compound LDH LDH NCI006->LDH Combo_Agent Combination Agent (e.g., IACS-010759) Combo_Agent->ETC

Caption: this compound inhibits LDH, blocking glycolysis. This can cause metabolic rewiring to OXPHOS, a vulnerability for a combination agent.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Dose_Response Single Agent Dose-Response Synergy_Screen Combination Matrix (Synergy Screen) Dose_Response->Synergy_Screen Mechanism_Validation Mechanism Validation (e.g., Western Blot) Synergy_Screen->Mechanism_Validation Toxicity Toxicity & MTD Determination Mechanism_Validation->Toxicity Lead Combination Progression Efficacy Combination Efficacy Study Toxicity->Efficacy PD_Analysis Pharmacodynamic (PD) Analysis Efficacy->PD_Analysis

Caption: A typical experimental workflow for evaluating this compound combination therapies, from in vitro screening to in vivo validation.

Troubleshooting_Tree Start Unexpected In Vivo Toxicity Observed Check_Dose Are doses at or below single-agent MTD? Start->Check_Dose Reduce_Dose Action: Reduce dose of one or both agents Check_Dose->Reduce_Dose No Check_Schedule Is the dosing schedule frequent? Check_Dose->Check_Schedule Yes EOL1 EOL1 Modify_Schedule Action: Increase interval between doses Check_Schedule->Modify_Schedule Yes Investigate_PK Action: Conduct PK study to check for drug-drug interactions Check_Schedule->Investigate_PK No EOL2 EOL2 Stop Re-evaluate combination rationale Investigate_PK->Stop

References

NCI-006 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

NCI-006 Technical Support Center

Disclaimer: The information provided in this technical support center guide is for research purposes only. This compound is a known lactate dehydrogenase (LDH) inhibitor, and this guide addresses potential off-target effects and mitigation strategies based on established scientific principles in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with high potency (IC50 values of 0.06 µM and 0.03 µM, respectively).[1] By inhibiting LDH, this compound disrupts glycolysis, leading to reduced lactate production and apoptosis in cancer cells that rely on aerobic glycolysis.[1][2][3]

Q2: What are the known off-targets of this compound?

A2: Current studies indicate that this compound is highly selective for LDH. It has been shown to not inhibit the activity of related mitochondrial dehydrogenases, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), at effective concentrations.[1][4] However, as with any small molecule inhibitor, off-target effects can be context-dependent and may not be fully characterized. Researchers should always consider the possibility of unknown off-targets in their experimental systems.

Q3: How can I determine if an observed phenotype in my experiment is due to an off-target effect of this compound?

A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of results.[5][6] A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a dose-response curve for this compound in your model. If the phenotype occurs at concentrations significantly higher than the IC50 for LDH inhibition, it may be an off-target effect.

  • Use of a Structurally Different LDH Inhibitor: Employing a second, structurally distinct LDH inhibitor can help confirm that the observed effect is due to LDH inhibition and not a shared off-target of this compound's specific chemical scaffold.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out LDHA and/or LDHB. If the phenotype of genetic knockdown recapitulates the effect of this compound treatment, it strongly suggests an on-target mechanism.

  • Rescue Experiments: Attempt to rescue the this compound-induced phenotype by adding back the product of the enzymatic reaction, lactate, or by supplementing with downstream metabolites.

Troubleshooting Guide

Issue 1: Unexpectedly high cellular toxicity is observed at concentrations thought to be selective for LDH.

  • Possible Cause: This could be due to a sensitive off-target in your specific cell line or a strong dependence on glycolysis, making the on-target effect more potent than anticipated.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Measure lactate production or the NAD+/NADH ratio in your cells treated with this compound to confirm LDH inhibition at the concentrations causing toxicity.[1]

    • Assess Cell Line Sensitivity: Compare the toxicity of this compound across a panel of cell lines with varying reliance on glycolysis. This can help determine if the toxicity correlates with the expected on-target mechanism.

    • Perform an Unbiased Screen: If off-target effects are suspected, consider a broader profiling approach, such as a kinome scan or a proteome-wide thermal shift assay (though less common for non-kinase inhibitors), to identify potential unintended binding partners.[7]

Issue 2: this compound treatment leads to paradoxical metabolic rewiring in my cancer model.

  • Possible Cause: Inhibition of LDH can cause a rapid metabolic shift in some cancer cells, redirecting pyruvate to mitochondrial respiration (OXPHOS) as a compensatory mechanism.[2][8]

  • Troubleshooting Steps:

    • Measure Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar technology to measure the OCR of cells treated with this compound. An increase in OCR would indicate a shift towards mitochondrial respiration.[1]

    • Combination Therapy: To counteract this metabolic plasticity, consider co-treatment with an inhibitor of mitochondrial complex I, such as IACS-010759.[1][8] This combination has been shown to have synergistic anti-tumor effects.[1][4]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Off-TargetActivity
LDHA0.06[1]Malate Dehydrogenase (MDH)No inhibition observed[1][4]
LDHB0.03[1]Succinate Dehydrogenase (SDH)No inhibition observed[1][4]

Table 2: Cellular Activity of this compound

Cell LineAssayEC50 / IC50 (µM)
MIA PaCa-2Lactate Secretion0.37[1]
HT29Lactate Secretion0.53[1]
Ewing Sarcoma Cell LinesProliferation (72h)0.1 - 1.0[1]
Human Red Blood CellsLactate Secretion2.1[4]
Mouse Red Blood CellsLactate Secretion1.6[4]

Experimental Protocols & Methodologies

Protocol 1: Western Blot Analysis to Confirm Downstream Effects of LDH Inhibition

  • Objective: To assess the levels of proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) following this compound treatment.

  • Methodology:

    • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound binds to and stabilizes LDH in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Centrifuge the samples to pellet the aggregated proteins.

    • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble LDH at each temperature using Western blotting or other protein detection methods.

    • Analysis: In the this compound-treated samples, LDH should remain soluble at higher temperatures compared to the vehicle control, indicating target engagement and stabilization.

Visualizations

cluster_krebs Mitochondrial Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDH Krebs_Cycle Krebs_Cycle AcetylCoA->Krebs_Cycle TCA Cycle ATP_OXPHOS ATP_OXPHOS Krebs_Cycle->ATP_OXPHOS ETC Lactate_out Lactate_out Lactate->Lactate_out Export NCI006 This compound NCI006->Lactate start Unexpected Phenotype Observed (e.g., high toxicity, resistance) q1 Is the phenotype dose-dependent and correlated with LDH IC50? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Possible Off-Target Effect q1->a1_no No q2 Does a structurally distinct LDH inhibitor replicate the phenotype? a1_no->q2 a2_yes Confirms On-Target Mechanism q2->a2_yes Yes q3 Does genetic knockdown of LDH replicate the phenotype? q2->q3 No a3_yes Strongly Supports On-Target q3->a3_yes Yes a3_no Investigate Off-Targets: - Profiling Screens - CETSA q3->a3_no No cluster_invitro In Vitro / In Silico cluster_cellular Cellular Assays cluster_validation Validation in_silico In Silico Prediction (e.g., molecular docking) biochem Biochemical Screens (e.g., dehydrogenase panel) in_silico->biochem cetsa Target Engagement (e.g., CETSA) biochem->cetsa pheno Phenotypic Screening cetsa->pheno proteomics Proteomics (e.g., phosphoproteomics) pheno->proteomics genetic Genetic Validation (CRISPR/siRNA) proteomics->genetic secondary Secondary Inhibitor genetic->secondary rescue Rescue Experiments secondary->rescue

References

Stability of NCI-006 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NCI-006 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The stability of this compound is highly dependent on its form (solid powder, stock solution, or working solution) and the duration of storage. Adherence to the recommended storage conditions is crucial to ensure the integrity of the compound for experimental use.

Q2: How should I prepare a stock solution of this compound?

A2: For in vitro experiments, this compound stock solutions are typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.[1]

Q3: How do I prepare this compound for in vivo studies?

A3: A common formulation for in vivo administration involves dissolving this compound in 0.1 N NaOH and then adjusting the pH to a physiological range of 7.4-7.8 with the dropwise addition of 1N HCl, followed by dilution with PBS to the final concentration.[1]

Q4: What is the known stability of the formulated this compound solution for in vivo use?

A4: The in vivo formulation of this compound, prepared as described above, has been reported to be stable for up to two weeks when stored at 4°C.[1] For optimal results, it is best practice to prepare this solution fresh.

Q5: Is there any information on the photostability of this compound?

A5: While specific photostability studies for this compound are not publicly available, general best practices for handling light-sensitive compounds should be followed. It is recommended to store this compound, in both solid and solution form, protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound is stored according to the recommendations in the tables below. Use freshly prepared solutions whenever possible.
Multiple freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Precipitation of this compound in aqueous solutions Low aqueous solubility of this compound.This compound is soluble in DMSO.[2] For aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed the recommended percentage for cell-based assays. For in vivo formulations, follow the specific pH adjustment protocol.
Loss of compound activity over time in working solutions Instability in experimental media or buffers.Prepare working solutions fresh for each experiment. If solutions must be stored, perform validation studies to determine stability under your specific experimental conditions (e.g., temperature, pH, and media components).

Stability Data

This compound Solid Form
Storage Condition Duration Stability
Ambient TemperatureShort-term (days to weeks)Stable for shipping and customs.[2]
0 - 4°C (Dry, Dark)Short-term (days to weeks)Recommended for short-term storage.[2]
-20°C (Dry, Dark)Long-term (months to years)Recommended for long-term storage; shelf life >3 years if stored properly.[2]
This compound Solutions
Solution Type Solvent Storage Condition Duration Stability
Stock SolutionDMSO-20°CNot specifiedRecommended to be aliquoted and stored.[1]
In Vivo Formulation0.1 N NaOH/PBS (pH 7.4-7.8)4°CUp to 2 weeksStable.[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a volume of 0.1N NaOH equivalent to 18% of the final desired volume.[1]

  • Add Phosphate Buffered Saline (PBS) to approach the final volume.

  • Carefully adjust the pH to 7.4–7.8 by adding 1N HCl dropwise while monitoring the pH.[1]

  • Bring the solution to the final desired volume with PBS.

  • This solution can be stored at 4°C for up to two weeks.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment solid This compound Solid Powder dissolve_dmso Dissolve in DMSO solid->dissolve_dmso dissolve_naoh Dissolve in 0.1N NaOH solid->dissolve_naoh stock_solution Stock Solution dissolve_dmso->stock_solution aliquot Aliquot stock_solution->aliquot stored_stock Store at -20°C aliquot->stored_stock working_solution Prepare Working Solution stored_stock->working_solution cell_culture Treat Cell Culture working_solution->cell_culture assay Perform Assay cell_culture->assay adjust_ph Adjust pH to 7.4-7.8 with HCl dissolve_naoh->adjust_ph invivo_solution In Vivo Formulation adjust_ph->invivo_solution administer Administer to Animal Model invivo_solution->administer analysis Analyze Outcome administer->analysis

Caption: Experimental workflow for this compound preparation and use.

signaling_pathway cluster_inhibition Mechanism of Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction Mitochondria Mitochondrial Respiration Pyruvate->Mitochondria Lactate->Pyruvate Oxidation LDH Lactate Dehydrogenase (LDH) NCI006 This compound NCI006->LDH

Caption: Mechanism of action of this compound on the glycolytic pathway.

References

Technical Support Center: NCI-006 Treatment Schedule Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lactate dehydrogenase (LDH) inhibitor, NCI-006. Our goal is to facilitate the design and execution of experiments aimed at refining this compound treatment schedules for optimal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with IC50 values of 0.06 μM and 0.03 μM, respectively.[1] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis. This disruption of glycolysis leads to a decrease in lactate production, inhibition of tumor growth, and induction of apoptosis in cancer cells that rely on this metabolic pathway.[1][2]

Q2: What is "metabolic rewiring" in the context of this compound treatment, and how can it be addressed?

A2: Cancer cells can adapt to LDH inhibition by redirecting pyruvate into the tricarboxylic acid (TCA) cycle to support mitochondrial respiration.[3][4] This metabolic plasticity can limit the efficacy of this compound as a monotherapy. To counteract this, a combination therapy with a mitochondrial complex I inhibitor, such as IACS-010759, has been shown to have synergistic antitumor effects by simultaneously blocking both glycolysis and oxidative phosphorylation.[2][3][5][6]

Q3: What are the recommended starting doses and administration routes for in vivo studies with this compound?

A3: Based on preclinical studies in mouse xenograft models, intravenous (IV) administration of this compound has shown greater efficacy in inhibiting intratumoral LDH activity compared to oral (PO) administration.[2] A commonly used and effective IV dosage is 50 mg/kg.[2] For oral administration, doses up to 200 mg/kg have been tested.[2] The choice of administration route and dose will depend on the specific tumor model and experimental goals.

Q4: How should this compound be prepared for in vitro and in vivo experiments?

A4: For in vitro use, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM), which is then further diluted in the appropriate culture medium.[7][8] For in vivo applications, a powdered form of this compound can be dissolved in a solution of 0.1N NaOH, followed by the addition of PBS and dropwise addition of 1N HCl to achieve a physiological pH of 7.4–7.8.[7]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Low Efficacy in Cell Viability Assays Cell line is not highly dependent on glycolysis.Screen a panel of cell lines to identify those with a glycolytic phenotype. Ewing sarcoma cell lines have shown high sensitivity to this compound.[7]
Suboptimal drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal IC50 for your specific cell line. IC50 values for Ewing sarcoma cell lines range from 100 nM to 1 µM after 72 hours of treatment.[1][7]
Issues with this compound solubility or stability in culture media.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
Inconsistent Results in Replicate Wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix gently between plating replicates.
"Edge effect" in microplates.Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Limited Anti-tumor Activity of this compound Monotherapy Metabolic rewiring of tumor cells to oxidative phosphorylation.Consider a combination therapy with a mitochondrial inhibitor like IACS-010759 to block this escape pathway.[2][3][6]
Poor bioavailability with oral administration.Intravenous administration has been shown to be more effective at inhibiting intratumoral LDH activity.[2]
Insufficient dosing frequency or duration.LDH activity can recover within 24 hours of a single dose.[2] Consider a dosing schedule of every other day to maintain target inhibition.[2]
Toxicity or Weight Loss in Mice On-target toxicity due to systemic LDH inhibition.Monitor animal health and body weight closely. An intermittent dosing schedule (e.g., three times a week) may be better tolerated.[2]
Formulation issues.Ensure the pH of the in vivo formulation is within the physiological range (7.4-7.8).[7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / EC50Incubation Time
MIA PaCa-2Pancreatic CancerLactate Secretion0.37 µM1 hour
HT29Colorectal CancerLactate Secretion0.53 µM1 hour
TC71Ewing SarcomaCell Proliferation~100 nM72 hours
TC32Ewing SarcomaCell Proliferation~100 nM72 hours
RDESEwing SarcomaCell Proliferation~1 µM72 hours
EW8Ewing SarcomaCell Proliferation~1 µM72 hours

Data compiled from multiple sources.[1][2]

Table 2: In Vivo this compound Treatment Schedules and Outcomes in Xenograft Models

Tumor ModelTreatment RegimenAdministration RouteOutcome
MIA PaCa-250 mg/kg, every other day for 1 or 2 weeksIVSignificant tumor growth inhibition. Two weeks of treatment was more effective.[2]
MIA PaCa-250 mg/kg this compound (IV, 3x/week for 2 weeks) + 20 mg/kg IACS-010759 (PO, 5x/week for 2 weeks)IV and POSignificantly reduced tumor volume compared to monotherapy.[2]
Ewing Sarcoma (TC71, TC32, EW8)50 mg/kg, once or twice daily for 3 weeksPOMinimal efficacy.[7]

Experimental Protocols

Key Experiment 1: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Key Experiment 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) via the desired route (e.g., intravenous injection) and schedule (e.g., every other day). The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or LDH activity assay).

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_mitochondria Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle NCI006 This compound LDH Lactate Dehydrogenase (LDHA/B) NCI006->LDH Inhibits IACS010759 IACS-010759 Mitochondrial_Complex_I Mitochondrial Complex I IACS010759->Mitochondrial_Complex_I Inhibits

Caption: this compound inhibits LDH, blocking lactate production from pyruvate.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Seeding 1. Seed Cancer Cells Drug_Treatment_vitro 2. Treat with this compound (Dose-Response) Cell_Seeding->Drug_Treatment_vitro Viability_Assay 3. Cell Viability Assay (e.g., MTT) Drug_Treatment_vitro->Viability_Assay IC50_Determination 4. Determine IC50 Viability_Assay->IC50_Determination Drug_Treatment_vivo 4. Treat with this compound (Optimal Schedule) IC50_Determination->Drug_Treatment_vivo Inform Dosing Cell_Implantation 1. Implant Tumor Cells in Mice Tumor_Growth 2. Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice Tumor_Growth->Randomization Randomization->Drug_Treatment_vivo Efficacy_Evaluation 5. Evaluate Anti-Tumor Efficacy Drug_Treatment_vivo->Efficacy_Evaluation

Caption: Workflow for evaluating this compound efficacy from in vitro to in vivo.

References

Technical Support Center: Addressing Metabolic Compensation Following NCI-006 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating metabolic compensation after treatment with NCI-006, a potent lactate dehydrogenase (LDH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting LDH, this compound disrupts glycolysis, leading to reduced lactate production and an accumulation of pyruvate.[1][3] This can induce apoptosis in cancer cells that are highly dependent on glycolysis for their energy production.[1]

Q2: What is metabolic compensation in the context of this compound treatment?

A2: Metabolic compensation, or metabolic rewiring, is a phenomenon where cancer cells adapt to the inhibition of one metabolic pathway by upregulating an alternative pathway to meet their energy demands. Following treatment with this compound, which blocks glycolysis, cancer cells may compensate by increasing their reliance on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production.[4][5] This metabolic plasticity can be a mechanism of resistance to this compound monotherapy.[6]

Q3: How can I detect metabolic compensation to this compound in my experiments?

A3: Metabolic compensation towards OXPHOS can be detected by observing changes in cellular bioenergetics. Key indicators include an increased oxygen consumption rate (OCR), which is a measure of mitochondrial respiration, and a decreased extracellular acidification rate (ECAR), a measure of glycolysis.[2][3] These parameters can be measured using extracellular flux analyzers. Further confirmation can be obtained through western blot analysis of OXPHOS complex subunits and metabolomic profiling.

Q4: What are the IC50 values for this compound in different cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their differential reliance on glycolysis.

Cell LineCancer TypeIC50 (LDHA)IC50 (LDHB)Proliferation IC50 (72h)
MIA PaCa-2Pancreatic Cancer---
HT29Colorectal Cancer---
Ewing Sarcoma (TC71, TC32)Ewing Sarcoma--~100 nmol/L
Ewing Sarcoma (RDES, EW8)Ewing Sarcoma--~1 μmol/L
HCT116Colorectal Cancer---
MKN45Gastric Cancer---
General 0.06 µM 0.03 µM

Data compiled from multiple sources.[1][2] Specific IC50 values for proliferation should be determined empirically for your cell line of interest.

Troubleshooting Guides

Seahorse XF Assay Troubleshooting

Issue 1: Low Oxygen Consumption Rate (OCR) and poor response to Mito Stress Test compounds.

  • Possible Cause 1: Suboptimal cell number. Too few cells will result in OCR signals that are below the detection limit of the instrument.

  • Troubleshooting Tip: Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell type. Aim for a basal OCR in the range of 50-400 pmol/min.

  • Possible Cause 2: Poor cell adherence or uneven plating. A non-uniform cell monolayer can lead to variability and low OCR readings.

  • Troubleshooting Tip: Ensure even cell distribution by gently swirling the plate before incubation. For loosely adherent cells, consider coating the plates with an attachment factor like poly-D-lysine.

  • Possible Cause 3: Incorrect preparation of assay medium or compounds. The pH of the assay medium is critical, and improperly prepared or stored compounds can lose activity.

  • Troubleshooting Tip: Prepare fresh assay medium for each experiment and ensure the pH is adjusted to 7.4 at 37°C. Reconstitute compounds according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

Issue 2: Unexpected decrease in OCR after oligomycin injection in the Mito Stress Test.

  • Observation: This is the expected result. Oligomycin is an inhibitor of ATP synthase (Complex V). Its injection should lead to a decrease in OCR, which represents the portion of basal respiration that was coupled to ATP production.

  • Troubleshooting Tip: If you do not observe a decrease in OCR after oligomycin injection, it may indicate that your cells have very low ATP-linked respiration or that the oligomycin is inactive.

Western Blot Troubleshooting

Issue: Weak or no signal for OXPHOS complex subunits.

  • Possible Cause 1: Low protein abundance. Mitochondrial proteins, including OXPHOS subunits, may be less abundant than some cytosolic proteins.

  • Troubleshooting Tip: Consider using a mitochondrial isolation protocol to enrich for mitochondrial proteins before running the western blot.[7][8]

  • Possible Cause 2: Inefficient protein extraction or transfer.

  • Troubleshooting Tip: Use a lysis buffer optimized for mitochondrial proteins. Ensure complete transfer of proteins to the membrane by optimizing transfer time and voltage.

  • Possible Cause 3: Poor antibody performance.

  • Troubleshooting Tip: Use a validated antibody cocktail that detects representative subunits from all five mitochondrial respiratory chain complexes to streamline the analysis.[9] Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.

Experimental Protocols

Seahorse XF Mito Stress Test

This protocol is for assessing mitochondrial function.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Replace the culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (typical concentrations for many cancer cell lines):

    • Port A: Oligomycin (1.0-1.5 µM)

    • Port B: FCCP (0.5-1.5 µM) - Note: FCCP concentration should be optimized for each cell line.

    • Port C: Rotenone/Antimycin A (0.5 µM)

  • Assay Execution: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.

Seahorse XF Glycolysis Stress Test

This protocol is for assessing the key parameters of glycolysis.

Methodology:

  • Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Replace the culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (typical concentrations):

    • Port A: Glucose (10 mM)

    • Port B: Oligomycin (1.0-1.5 µM)

    • Port C: 2-Deoxyglucose (2-DG) (50 mM)

  • Assay Execution: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.

Western Blot for OXPHOS Subunits

This protocol outlines the detection of mitochondrial respiratory complex subunits.

Methodology:

  • Sample Preparation:

    • For whole-cell lysates, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • For mitochondrial enrichment, follow a standard mitochondrial isolation protocol.[7][8]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody cocktail targeting subunits of all five OXPHOS complexes (e.g., Abcam Total OXPHOS Rodent WB Antibody Cocktail) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Metabolomics Workflow Overview

Metabolomics provides a comprehensive snapshot of the metabolic state of cells.

Methodology:

  • Sample Collection and Quenching: Rapidly quench metabolic activity in cell cultures, typically using liquid nitrogen or cold methanol, to preserve the metabolic state.

  • Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Analysis: Analyze the metabolite extracts using analytical platforms such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.[10]

  • Data Processing and Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify significant changes in metabolite levels between control and this compound treated groups. Pathway analysis can then be used to interpret the biological significance of these changes.

Visualizations

NCI-006_Metabolic_Compensation cluster_glycolysis Glycolysis cluster_tca TCA Cycle & OXPHOS Glucose Glucose G6P G6P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA Increased Flux (Metabolic Compensation) Lactate Lactate Pyruvate->Lactate LDH LDH LDH AcetylCoA AcetylCoA Pyruvate_TCA->AcetylCoA PDH TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle NADH_FADH2 NADH_FADH2 TCA_Cycle->NADH_FADH2 OXPHOS OXPHOS NADH_FADH2->OXPHOS Electron Transport Chain ATP_TCA ATP_TCA OXPHOS->ATP_TCA ATP Synthesis NCI006 This compound LDH_inhibition LDH_inhibition LDH_inhibition->Lactate Inhibition

Caption: this compound inhibits LDH, blocking lactate production and promoting metabolic compensation towards OXPHOS.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed Cells in XF Microplate hydrate_cartridge Hydrate Sensor Cartridge prepare_medium Prepare Assay Medium (pH 7.4 at 37°C) load_compounds Load Compounds into Sensor Cartridge replace_medium Replace Culture Medium with Assay Medium prepare_medium->replace_medium incubate_plate Incubate Cell Plate (non-CO2, 37°C) replace_medium->incubate_plate run_assay Run Assay on Seahorse Analyzer incubate_plate->run_assay load_compounds->run_assay

Caption: Experimental workflow for a Seahorse XF metabolic flux assay.

Troubleshooting_Seahorse start Low OCR Reading? check_cell_number Is cell number optimal? start->check_cell_number check_adherence Are cells evenly plated and well-adhered? check_cell_number->check_adherence Yes optimize_seeding Action: Perform cell titration experiment. check_cell_number->optimize_seeding No check_reagents Are assay medium and compounds prepared correctly? check_adherence->check_reagents Yes improve_plating Action: Use coating agent, ensure even seeding. check_adherence->improve_plating No remake_reagents Action: Prepare fresh reagents, verify pH. check_reagents->remake_reagents No contact_support Issue persists. Contact technical support. check_reagents->contact_support Yes

Caption: Troubleshooting decision tree for low OCR readings in Seahorse assays.

References

Technical Support Center: Monitoring NCI-006 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for monitoring the cellular target engagement of NCI-006, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the kinase domain, it blocks the phosphorylation of EGFR and downstream signaling proteins, leading to the inhibition of cell proliferation and survival pathways.

Q2: Which cellular assays are recommended for confirming this compound target engagement?

Several assays can be used to measure the extent to which this compound binds to and inhibits EGFR in cells. The primary recommended methods include:

  • Western Blotting to detect changes in the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK).

  • Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to EGFR by assessing changes in protein thermal stability.

  • NanoBRET™ Target Engagement Assay for a quantitative measurement of drug-target affinity and residence time in living cells.

Q3: How do I choose the most appropriate target engagement assay for my experiment?

The choice of assay depends on the specific experimental question:

  • For a qualitative or semi-quantitative assessment of downstream pathway modulation, Western Blotting is a standard and accessible method.

  • To confirm direct physical binding of this compound to EGFR, CETSA is a valuable tool.

  • For precise, quantitative measurements of binding affinity and occupancy in real-time within living cells, the NanoBRET™ assay is the gold standard.

Troubleshooting Guides

Problem 1: No change in EGFR phosphorylation is observed by Western Blot after this compound treatment.

Possible Cause Troubleshooting Step
Inactive this compound Compound Verify the integrity and concentration of the this compound stock solution. Test a fresh dilution from a new stock.
Insufficient Treatment Time or Concentration Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.
Low EGFR Activation Ensure that the cells are stimulated with EGF (e.g., 100 ng/mL for 15 minutes) prior to lysis to induce EGFR phosphorylation.
Poor Antibody Quality Use a validated phospho-specific EGFR antibody. Run positive and negative controls to confirm antibody performance.
Sub-optimal Lysis Buffer Ensure the lysis buffer contains phosphatase and protease inhibitors to preserve phosphorylation states.

Problem 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).

Possible Cause Troubleshooting Step
Uneven Heating of Samples Use a thermal cycler with a heated lid for precise and uniform temperature control across all samples.
Inefficient Cell Lysis Optimize the number of freeze-thaw cycles to ensure complete cell lysis and release of soluble proteins.
High Variability in Protein Concentration Perform a protein quantification assay (e.g., BCA) and normalize the total protein concentration across all samples before heating.
Inappropriate Temperature Range Conduct a preliminary melt-curve experiment to determine the optimal temperature range that captures the thermal transition of EGFR.

Problem 3: Low signal or high background in the NanoBRET™ Target Engagement Assay.

Possible Cause Troubleshooting Step
Sub-optimal Donor-Acceptor Ratio Titrate the NanoLuc®-EGFR fusion vector and the energy transfer probe to find the optimal expression and signal window.
Cell Viability Issues Ensure cells are healthy and not overgrown at the time of transfection and assay. Perform a cell viability check.
Incorrect Filter Set Use appropriate filters for measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.
Compound Interference Test for compound auto-luminescence or auto-fluorescence by running control wells with the compound but without the NanoBRET™ components.

Quantitative Data Summary

The following table summarizes typical quantitative outputs from the described assays for monitoring this compound target engagement.

Assay Parameter Measured Hypothetical Value for this compound Interpretation
Western Blot IC₅₀ (Inhibition of p-EGFR)50 nMThe concentration of this compound required to inhibit 50% of EGFR phosphorylation.
CETSA Tₘ Shift (ΔTₘ)+4.2 °CThis compound binding stabilizes EGFR, increasing its melting temperature.
NanoBRET™ IC₅₀ (Target Engagement)35 nMThe concentration of this compound required to displace 50% of the tracer from EGFR.

Experimental Protocols

Protocol 1: Western Blot for EGFR Phosphorylation
  • Cell Seeding: Plate A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 12-16 hours.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours.

  • EGF Stimulation: Stimulate cells with 100 ng/mL of EGF for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an ECL substrate and an imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture A549 cells to 80% confluency and treat with this compound (e.g., 1 µM) or vehicle control for 2 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble EGFR by Western Blot or ELISA.

  • Data Plotting: Plot the relative amount of soluble EGFR as a function of temperature to generate melt curves for both vehicle and this compound treated samples.

Visual Diagrams

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK RAS/RAF/MEK EGFR->RAS_RAF_MEK Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds & Activates NCI006 This compound NCI006->EGFR Inhibits ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Harvest and resuspend cells A->B C 3. Heat aliquots to a range of temperatures B->C D 4. Lyse cells by freeze-thaw cycles C->D E 5. Separate soluble and precipitated proteins D->E F 6. Analyze soluble EGFR (e.g., Western Blot) E->F G 7. Plot melt curves to determine Tm shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow A 1. Transfect cells with NanoLuc-EGFR construct B 2. Add NanoBRET tracer and this compound A->B C 3. Incubate to reach binding equilibrium B->C D 4. Add NanoLuc substrate C->D E 5. Measure luminescence at 450 nm and 610 nm D->E F 6. Calculate BRET ratio E->F G 7. Plot dose-response curve to determine IC50 F->G

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Validation & Comparative

NCI-006: A Comparative Guide to a Novel Lactate Dehydrogenase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology due to its pivotal role in the metabolic reprogramming of cancer cells, famously known as the Warburg effect. Inhibition of LDH disrupts the conversion of pyruvate to lactate, a process essential for regenerating NAD+ and sustaining high rates of glycolysis in tumor cells. This guide provides a comprehensive comparison of NCI-006, a novel LDH inhibitor, with other prominent LDH inhibitors in cancer research, supported by experimental data and detailed methodologies.

Performance Comparison of LDH Inhibitors

The efficacy of small molecule inhibitors is a key consideration in drug development. The following tables summarize the inhibitory potency of this compound against its primary targets, LDHA and LDHB, in comparison to other well-characterized LDH inhibitors.

Table 1: Inhibitory Activity against LDHA and LDHB

InhibitorTarget(s)LDHA IC50LDHB IC50
This compound LDHA/LDHB0.06 µM[1]0.03 µM[1]
GSK2837808ALDHA/LDHB2.6 nM43 nM
GNE-140LDHA/LDHB3 nM5 nM
FX-11LDHA23.3 µM (in HeLa cells)-

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: Cellular Activity of LDH Inhibitors

InhibitorCell Line(s)EffectEC50/IC50
This compound MIA PaCa-2, HT29Reduced NAD+/NADH ratio, Inhibited lactate secretion0.37 µM, 0.53 µM (Lactate secretion)
This compound Ewing Sarcoma (TC71, TC32)Inhibition of proliferation~100 nM
GSK2837808ASnu398Inhibition of lactate production400 nM
FX-11BxPc-3, MIA PaCa-2Inhibition of cell proliferation49.27 µM, 60.54 µM

EC50: Half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

LDH_Inhibition_Pathway cluster_glycolysis Cytosol cluster_oxphos Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A Pyruvate->Lactate LDH-A Pyruvate->Lactate NADH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Pyruvate->TCA_Cycle Lactate->Pyruvate Lactate->Pyruvate NAD+ LDHA LDHA NCI_006 This compound & other LDH Inhibitors NCI_006->LDHA NAD NAD+ NADH NADH

Figure 1. Inhibition of the Warburg Effect by LDH Inhibitors.

The diagram above illustrates the central role of Lactate Dehydrogenase A (LDHA) in aerobic glycolysis, a hallmark of cancer metabolism. Glucose is converted to pyruvate through glycolysis. In cancer cells, LDHA facilitates the conversion of pyruvate to lactate, regenerating NAD+ from NADH and allowing glycolysis to continue at a high rate. This compound and other LDH inhibitors block this step, forcing pyruvate into the mitochondria for oxidative phosphorylation via the TCA cycle, a less favorable metabolic pathway for rapid tumor growth.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay LDH Enzyme Assay (Biochemical) Cell_Viability Cell Viability Assay (e.g., MTT, LDH release) Metabolic_Assay Metabolic Analysis (e.g., Seahorse) Cell_Viability->Metabolic_Assay Xenograft Tumor Xenograft Model (e.g., Athymic nude mice) Metabolic_Assay->Xenograft Treatment Drug Administration (e.g., IV, IP, Oral) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Treatment->Toxicity Inhibitor LDH Inhibitor (e.g., this compound) Inhibitor->Enzyme_Assay Inhibitor->Cell_Viability

Figure 2. Typical Experimental Workflow for LDH Inhibitor Evaluation.

This workflow outlines the standard preclinical evaluation process for a novel LDH inhibitor like this compound. Initial in vitro studies assess the compound's direct inhibitory effect on the LDH enzyme and its impact on cancer cell viability and metabolism. Promising candidates then advance to in vivo studies using animal models, typically tumor xenografts in immunocompromised mice, to evaluate anti-tumor efficacy, pharmacokinetics, and potential toxicity.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of LDH inhibitors.

LDH Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of LDH in cell lysates or purified enzyme preparations.

  • Preparation of Reagents:

    • Assay Buffer: 0.2 M Tris-HCl, pH 8.2.

    • Substrate Solution: Prepare a fresh solution containing 50 mM lithium lactate, 0.66 mM INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride), 0.28 mM PMS (phenazine methosulfate), and 1.3 mM NAD+ in Assay Buffer.

    • Lysis Buffer: 0.1% Triton X-100 in PBS.

  • Sample Preparation:

    • For cell-based assays, seed 1-5 x 10^4 cells per well in a 96-well plate and incubate overnight.

    • Treat cells with varying concentrations of the LDH inhibitor (e.g., this compound) for the desired time.

    • Lyse the cells using Lysis Buffer and collect the supernatant after centrifugation.

  • Assay Procedure:

    • Add 50 µL of cell lysate or purified enzyme to a new 96-well plate.

    • Add 100 µL of the freshly prepared Substrate Solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the LDH activity.

Cell Viability Assay (LDH Release Assay)

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Cell Seeding and Treatment:

    • Seed 1-5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with the LDH inhibitor at various concentrations. Include untreated cells as a negative control and cells treated with a lysis agent (e.g., 1% Triton X-100) as a positive control for maximum LDH release.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to a commercial kit's instructions or as described in the LDH Activity Assay protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes in the dark.

  • Measurement:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to the positive control.

In Vivo Tumor Xenograft Study

This protocol outlines a typical study to evaluate the anti-tumor efficacy of an LDH inhibitor in a mouse model.

  • Animal Model and Cell Implantation:

    • Use immunocompromised mice, such as athymic nude or NOD/SCID mice, aged 6-8 weeks.

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 MIA PaCa-2 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • For this compound, a typical regimen involves intravenous (IV) administration of 50 mg/kg every other day.[2][3] Other inhibitors may require different routes (e.g., intraperitoneal - IP, oral gavage - PO) and dosing schedules.

    • The control group receives a vehicle solution.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound demonstrates potent inhibition of both LDHA and LDHB isoforms, translating to effective suppression of cancer cell proliferation, particularly in glycolysis-dependent tumors like Ewing sarcoma. Its efficacy, both in vitro and in vivo, positions it as a promising candidate for further preclinical and clinical development. When compared to other LDH inhibitors, this compound's dual inhibitory action and demonstrated in vivo activity are notable advantages. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of this compound and other emerging LDH inhibitors in the field of cancer research.

References

A Comparative Analysis of Novel Lactate Dehydrogenase Inhibitors: NCI-006 and NCI-737

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination for Researchers and Drug Development Professionals

In the landscape of cancer metabolism, the enzyme lactate dehydrogenase (LDH) has emerged as a critical therapeutic target. Its role in promoting aerobic glycolysis, a hallmark of many cancers, makes it a focal point for drug development. Two novel LDH inhibitors, NCI-006 and NCI-737, developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, have shown significant promise in preclinical studies.[1][2] This guide provides a comprehensive, data-driven comparison of these two potent inhibitors to aid researchers, scientists, and drug development professionals in their evaluation.

Mechanism of Action: Disrupting the Warburg Effect

Both this compound and NCI-737 are potent, orally active small molecule inhibitors that are equipotent against both LDHA and LDHB isoforms.[1][2] Their primary mechanism of action is the inhibition of lactate dehydrogenase, the enzyme responsible for the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[1][3][4] By blocking this conversion, this compound and NCI-737 induce a metabolic crisis within cancer cells, leading to an accumulation of pyruvate and a decrease in the NAD+/NADH ratio.[2] This disruption of glycolytic flux ultimately triggers apoptosis, or programmed cell death, as evidenced by the activation of pro-apoptotic proteins such as cleaved PARP and cleaved caspase 7.[2]

dot

LDH_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDH LDH (A/B) Pyruvate->LDH Lactate Lactate LDH->Lactate Glycolysis Glycolysis Disruption LDH->Glycolysis NCI_inhibitor This compound / NCI-737 NCI_inhibitor->LDH Inhibition Apoptosis Apoptosis Glycolysis->Apoptosis NAD_NADH Decreased NAD+/NADH ratio Glycolysis->NAD_NADH Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow cluster_mtt MTT Assay cluster_incyte IncuCyte Live-Cell Analysis start Seed cancer cells in 96-well plate treatment Treat with this compound or NCI-737 (various concentrations) start->treatment incubation Incubate for 72 hours treatment->incubation cluster_mtt cluster_mtt incubation->cluster_mtt cluster_incyte cluster_incyte incubation->cluster_incyte mtt_reagent Add MTT reagent mtt_incubation Incubate (2-4 hours) mtt_reagent->mtt_incubation solubilize Add solubilization solution mtt_incubation->solubilize mtt_read Measure absorbance at 570 nm solubilize->mtt_read incyte_imaging Automated imaging every 2-4 hours confluence Analyze cell confluence over time incyte_imaging->confluence Seahorse_Assay_Workflow cluster_workflow Seahorse XF Assay Workflow start Seed cells in Seahorse XF plate treatment Treat with this compound or NCI-737 start->treatment measurement Measure baseline OCR and ECAR treatment->measurement injection1 Inject Oligomycin measurement->injection1 measurement1 Measure glycolytic capacity injection1->measurement1 injection2 Inject 2-DG measurement1->injection2 measurement2 Measure non-glycolytic acidification injection2->measurement2 analysis Calculate glycolytic parameters measurement2->analysis

References

Validating NCI-006: A Comparative Guide to a Novel Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeting metabolic pathways that fuel tumor growth. One such promising target is the enzyme lactate dehydrogenase (LDH), which plays a critical role in aerobic glycolysis, a metabolic state favored by many cancer cells. This guide provides an objective comparison of NCI-006, a novel LDH inhibitor, with other experimental LDH inhibitors, supported by experimental data to validate its anti-tumor effects.

Introduction to this compound

This compound is an orally active small molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a key step in aerobic glycolysis. This disruption leads to an inhibition of glycolysis, induction of apoptosis, and ultimately, a reduction in tumor growth.[1] Notably, research has shown that cancer cells can develop resistance to LDH inhibition by shifting their metabolic machinery towards mitochondrial respiration. This has led to the exploration of combination therapies, where this compound is used alongside inhibitors of mitochondrial complex I, such as IACS-010759, to achieve a more potent and durable anti-tumor response.[1][2]

Comparative Performance of LDH Inhibitors

To provide a clear overview of the efficacy of this compound in relation to other LDH inhibitors, the following table summarizes key quantitative data from preclinical studies.

Table 1: Quantitative Comparison of LDH Inhibitors

ParameterThis compoundGSK2837808ANCI-737
Target(s) LDHA / LDHBLDHA / LDHBLDHA / LDHB
IC50 (LDHA) 60 nM[1]2.6 nM[3][4]Not explicitly stated, but equipotent to this compound[5]
IC50 (LDHB) 30 nM[1]43 nM[3][4]Not explicitly stated, but equipotent to this compound[5]
Cell Line IC50 (Ewing Sarcoma) 100 nM - 1 µM (TC71, TC32, RDES, EW8)[1][5]> 57 µM (A673)[3]100 nM - 1 µM (TC71, TC32, RDES, EW8)[5]
In Vivo Efficacy (Model) Pancreatic, Colorectal, Gastric, Ewing Sarcoma Xenografts[1][5]Pancreatic Cancer Orthotopic Model[6]Ewing Sarcoma Xenografts[5]
In Vivo Dosing & Administration 50 mg/kg, i.v., every other day significantly impeded tumor growth in MIA PaCa-2 xenografts.[2] 40 mg/kg, i.v., in combination with IACS-010759 inhibits tumor growth in HCT116 and MKN45 xenografts.[1]6 mg/kg/day, oral, decreased tumor weight and volume in a pancreatic cancer model.[6]60 mg/kg/day, i.v., for 7 days resulted in significant tumor growth suppression in TC71 xenografts.[5]
Pharmacokinetics (Half-life) Plasma half-life of approximately 5 hours.[5]Poor oral bioavailability in rats and mice.[3]Plasma half-life of approximately 5 hours.[5]

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide to provide a framework for the validation of anti-tumor effects of LDH inhibitors.

Table 2: Key Experimental Protocols

ExperimentMethodology
Cell Viability Assay (MTT/IncuCyte) Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the LDH inhibitor for a specified period (e.g., 72 hours). For MTT assays, MTT reagent is added, and the resulting formazan crystals are dissolved for absorbance measurement to determine cell viability. For IncuCyte assays, live-cell imaging is used to monitor cell proliferation in real-time.[5]
LDH Activity Assay The enzymatic activity of LDH is measured by monitoring the pyruvate-dependent oxidation of NADH. Cell lysates or purified enzymes are incubated with NADH and pyruvate, and the decrease in absorbance at 340 nm is measured over time.[5]
In Vivo Xenograft Tumor Model Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with human cancer cells. Once tumors reach a palpable size, mice are treated with the LDH inhibitor via a specified route (e.g., intravenous, oral) and schedule. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.[2][5]
Pharmacokinetic Analysis Following administration of the LDH inhibitor to mice, blood and tumor tissue samples are collected at various time points. The concentration of the compound in these samples is determined using methods like liquid chromatography-mass spectrometry (LC-MS) to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life.[5]

Visualizing the Mechanism and Experimental Workflow

To better understand the biological context and the process of validating this compound, the following diagrams have been generated.

Caption: Metabolic pathway showing this compound inhibition of LDH and IACS-010759 inhibition of Complex I.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_combination Combination Strategy A Target Identification (LDH Overexpression in Cancer) B Compound Screening (this compound Identification) A->B C Enzymatic Assays (IC50 Determination) B->C D Cell-Based Assays (Viability, Apoptosis, Metabolism) C->D E Animal Model Selection (Xenografts) D->E F Pharmacokinetic Studies (Dosing, Bioavailability) E->F G Efficacy Studies (Tumor Growth Inhibition) F->G H Toxicity Assessment G->H I Identify Resistance Mechanism (Metabolic Rewiring) G->I J Combination Therapy Design (this compound + IACS-010759) I->J K In Vivo Combination Efficacy J->K

Caption: General experimental workflow for validating the anti-tumor effects of a compound like this compound.

Conclusion

This compound demonstrates potent and specific inhibition of LDH, leading to significant anti-tumor effects in various preclinical cancer models. Its efficacy is particularly pronounced in tumors reliant on aerobic glycolysis. The comparative data suggests that while other potent LDH inhibitors like GSK2837808A exist, this compound shows promising in vivo activity, especially when used as part of a combination therapy strategy to overcome metabolic adaptation in cancer cells. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers aiming to further validate and build upon these findings in the development of novel cancer metabolic therapies.

References

NCI-006: A Comparative Analysis Against Standard Chemotherapy Agents in Pancreatic, Ewing Sarcoma, Colorectal, and Gastric Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel lactate dehydrogenase (LDH) inhibitor, NCI-006, with standard-of-care chemotherapy agents for the treatment of pancreatic cancer, Ewing sarcoma, colorectal cancer, and gastric cancer. The information is compiled from preclinical and clinical data to support research and drug development efforts.

Mechanism of Action: A Shift in Therapeutic Strategy

Standard chemotherapy agents predominantly function by inducing DNA damage or interfering with cellular division, leading to the death of rapidly proliferating cells. This mechanism, while effective, often results in significant toxicity to healthy, dividing cells.

This compound represents a targeted approach, focusing on the metabolic vulnerability of cancer cells. As a potent, orally active inhibitor of both LDHA and LDHB isoforms, this compound disrupts the process of glycolysis, a key energy production pathway for many tumors.[1] This inhibition leads to a reduction in lactate production, induction of apoptosis, and ultimately, the suppression of tumor growth.[1] A key advantage of this targeted approach is the potential for reduced off-target effects and a more favorable safety profile compared to conventional chemotherapy.

cluster_glycolysis Glycolysis cluster_ldh Lactate Dehydrogenase (LDH) cluster_tca TCA Cycle & Oxidative Phosphorylation cluster_effects Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria Pyruvate->Mitochondria Apoptosis Apoptosis Lactate->Apoptosis Leads to This compound This compound This compound->Lactate Inhibits Reduced Tumor Growth Reduced Tumor Growth Apoptosis->Reduced Tumor Growth cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Treat with Compound IC50_Determination IC50/EC50 Determination MTT_Assay->IC50_Determination Xenograft Tumor Xenograft Implantation IC50_Determination->Xenograft Promising candidates move to in vivo Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Efficacy_Analysis Efficacy Analysis (e.g., TGI) Monitoring->Efficacy_Analysis

References

NCI-006: A Comparative Analysis of Combination Therapy Versus Monotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

NCI-006 is an orally active and potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By targeting LDH, this compound disrupts the metabolic processes that many cancer cells rely on for proliferation and survival.[2] This guide provides a comparative analysis of this compound's efficacy as a monotherapy versus its use in combination with other therapeutic agents, supported by experimental data from preclinical studies.

Mechanism of Action: Targeting Cancer Metabolism

This compound functions by inhibiting both LDHA and LDHB isoforms, with IC50 values of 0.06 µM and 0.03 µM, respectively.[1] This inhibition blocks the conversion of pyruvate to lactate, a crucial step in glycolysis.[3][4] While this disruption of glycolytic flux can impede cancer cell proliferation, studies have revealed that cancer cells can adapt by shifting their metabolic pathways towards mitochondrial respiration to generate energy.[2][5] This metabolic plasticity limits the efficacy of this compound as a standalone agent.[3][4]

To counteract this adaptive resistance, a combination therapy approach has been explored, pairing this compound with a mitochondrial complex I inhibitor, IACS-010759.[3][4] This dual-front attack simultaneously targets both glycolysis and mitochondrial respiration, leading to a more potent and synergistic antitumor effect.[3][4]

cluster_glycolysis Glycolysis cluster_mitochondria Mitochondrial Respiration cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle ATP Production ATP Production Lactate->ATP Production NCI006 This compound NCI006->Lactate Oxidative\nPhosphorylation (OXPHOS) Oxidative Phosphorylation (OXPHOS) TCA Cycle->Oxidative\nPhosphorylation (OXPHOS) Oxidative\nPhosphorylation (OXPHOS)->ATP Production IACS010759 IACS-010759 IACS010759->Oxidative\nPhosphorylation (OXPHOS) Complex I Tumor Growth\n& Proliferation Tumor Growth & Proliferation ATP Production->Tumor Growth\n& Proliferation

Diagram 1: Dual inhibition of glycolysis and mitochondrial respiration.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound as a monotherapy and in combination with IACS-010759.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineThis compound ConcentrationResultReference
LDHA IC50 -0.06 µMEnzyme Inhibition[1]
LDHB IC50 -0.03 µMEnzyme Inhibition[1]
Lactate Secretion EC50 MIA PaCa-20.37 µMCellular Activity[1][6]
HT290.53 µMCellular Activity[1][6]
Human Red Blood Cells2.1 µMCellular Activity[1][6]
Mouse Red Blood Cells1.6 µMCellular Activity[1][6]
Proliferation IC50 (72h) Ewing Sarcoma (TC71, TC32)100 nmol/LCell Viability[1]
Ewing Sarcoma (RDES, EW8)1 µmol/LCell Viability[1]
Table 2: In Vitro Comparison of Monotherapy vs. Combination Therapy
Cell LineTreatment (48h)Effect on Cell ViabilityReference
MIA PaCa-2 This compound (1 µM)No significant reduction[6]
IACS-010759 (1 µM)No significant reduction[6]
This compound (1 µM) + IACS-010759 (1 µM)Significant reduction[6]
HCT116 This compound (1 µM) + IACS-010759Reduced cell viability[1]
MKN45 This compound (1 µM) + IACS-010759Reduced cell viability[1]
Table 3: In Vivo Efficacy of this compound
Animal ModelTreatmentDosage & AdministrationOutcomeReference
MKN45 Xenografts This compound Monotherapy40 mg/kg, i.v., 2x/week for 2 weeksDid not inhibit tumor growth[1]
This compound + IACS-01075940 mg/kg, i.v., 2x/week for 2 weeksInhibited tumor growth[1]
Ewing Sarcoma Xenografts This compound Monotherapy50 mg/kg, p.o., daily or twice daily for 3 weeksLittle change in tumor growth[1]
MIA PaCa-2 Xenografts This compound Monotherapy50 mg/kg, i.v. (single dose)83.3% ± 4.4% decrease in 13C-L/P ratio at 30 min[6][7]
HT29 Xenografts This compound Monotherapy50 mg/kg, i.v. (single dose)74.7% ± 8.4% decrease in 13C-L/P ratio at 30 min[6]

Experimental Protocols

Cell Viability Assay
  • Objective: To assess the effect of this compound alone and in combination with IACS-010759 on cancer cell proliferation.

  • Cell Lines: MIA PaCa-2, HCT116, MKN45.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with vehicle, this compound (1 µM), IACS-010759 (1 µM), or the combination of both drugs.

    • After 48 hours of incubation, cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.

    • Luminescence was read on a plate reader, and data were normalized to the vehicle-treated control group.

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Incubate overnight A->B C Treat with Vehicle, This compound (1µM), IACS-010759 (1µM), or Combination B->C D Incubate for 48 hours C->D E Add CellTiter-Glo reagent D->E F Measure luminescence E->F

Diagram 2: Cell viability experimental workflow.
In Vivo Tumor Growth Study (Xenograft Model)

  • Objective: To evaluate the antitumor efficacy of this compound as a monotherapy and in combination with IACS-010759 in a mouse xenograft model.

  • Animal Model: Athymic nude mice bearing MKN45 gastric cancer xenografts.

  • Methodology:

    • MKN45 cells were subcutaneously injected into the flank of the mice.

    • When tumors reached a palpable size, mice were randomized into treatment groups.

    • Treatment groups received either vehicle, this compound (40 mg/kg), or this compound in combination with IACS-010759.

    • Drugs were administered intravenously twice a week for two weeks.

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, tumors were excised and weighed.

Hyperpolarized 13C-Pyruvate Magnetic Resonance Spectroscopic Imaging (HP-MRSI)
  • Objective: To non-invasively monitor the in vivo target engagement and metabolic effects of this compound.

  • Animal Model: Mice bearing MIA PaCa-2 or HT29 xenografts.

  • Methodology:

    • Mice were imaged before and 30 minutes after a single intravenous injection of this compound (50 mg/kg).

    • Hyperpolarized [1-13C]pyruvate was injected intravenously.

    • Dynamic 13C MRSI was performed to measure the conversion of [1-13C]pyruvate to [1-13C]lactate in the tumor.

    • The ratio of [13C]lactate to [13C]pyruvate (13C-L/P) was calculated as a measure of in vivo LDH activity.

Conclusion

The available preclinical data indicate that this compound is a potent inhibitor of LDH that demonstrates on-target activity both in vitro and in vivo.[1][6] As a monotherapy, this compound shows limited efficacy in halting tumor growth due to metabolic reprogramming by cancer cells towards mitochondrial respiration.[1][2] However, when combined with the mitochondrial complex I inhibitor IACS-010759, this compound exhibits a synergistic antitumor effect by simultaneously targeting both major energy production pathways in cancer cells.[1][3][4] This combination therapy approach effectively suppresses the metabolic plasticity of tumors, leading to significant inhibition of tumor growth.[5] These findings strongly support the continued investigation of this compound in combination with inhibitors of mitochondrial metabolism for the treatment of glycolytically dependent cancers.

References

NCI-006 Mechanism of Action: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lactate dehydrogenase (LDH) inhibitor, NCI-006, with alternative therapeutic strategies. The focus is on the cross-validation of its mechanism of action through supporting experimental data, offering a valuable resource for researchers in oncology and metabolic therapies.

Introduction to this compound

This compound is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1] It targets both LDHA and LDHB isoforms, playing a key role in the conversion of pyruvate to lactate.[1] By inhibiting LDH, this compound disrupts the metabolic pathway known as the Warburg effect, where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen. This inhibition leads to a reduction in lactate production, an increase in oxidative stress, and ultimately, apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2]

Comparative Analysis of LDH Inhibitors

To objectively evaluate the performance of this compound, a comparative analysis with other known LDH inhibitors is presented below. The data summarizes their inhibitory concentrations (IC50) against LDH and cancer cell lines.

InhibitorTarget(s)LDHA IC50LDHB IC50Cell Line Proliferation IC50Cancer TypeReference
This compound LDHA/LDHB0.06 µM0.03 µM~100 nM - 1 µMEwing Sarcoma[1]
NCI-737 LDHA/LDHB~100 nM (LDH inhibition)~100 nM (LDH inhibition)100 nM - 1 µMEwing Sarcoma[2]
GSK2837808A LDHA/LDHB2.6 nM43 nM400 nM - >30 µMVarious[3][4][5]
(R)-GNE-140 LDHA/LDHB3 nM5 nM0.8 µM (IDH1 mutant)Chondrosarcoma[6][7]
FX-11 LDHAKᵢ = 8 µM-27 - 32 µMProstate Cancer[8][9][10]

Synergistic Combination Therapy: this compound and IACS-010759

A significant finding in the preclinical evaluation of this compound is its synergistic anti-tumor effect when combined with IACS-010759, a potent inhibitor of mitochondrial complex I.[1][11][12] Cancer cells often exhibit metabolic plasticity, allowing them to switch between glycolysis and oxidative phosphorylation (OXPHOS) to survive therapeutic interventions.[11] While this compound effectively blocks glycolysis, some cancer cells can compensate by upregulating mitochondrial respiration.[11] IACS-010759 targets this escape mechanism by inhibiting OXPHOS.[13][14][15][16][17] The dual blockade of both major energy production pathways has been shown to lead to a more profound and sustained tumor growth inhibition in vivo.[11][12]

Synergistic Action of this compound and IACS-010759 cluster_cell Cancer Cell cluster_inhibitors Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria (OXPHOS) Pyruvate->Mitochondria ATP_Glycolysis ATP Pyruvate->ATP_Glycolysis ATP_OXPHOS ATP Mitochondria->ATP_OXPHOS NCI006 This compound NCI006->Pyruvate Inhibits IACS010759 IACS-010759 IACS010759->Mitochondria Inhibits LDH Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Test Compound & Controls B->C D Incubate for Exposure Period C->D E Centrifuge Plate & Transfer Supernatant D->E F Add Substrate Mix E->F G Incubate & Add Stop Solution F->G H Measure Absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

References

Head-to-Head Comparison: NCI-006 and GSK2837808A in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism-targeted therapies, the inhibition of lactate dehydrogenase (LDH) has emerged as a promising strategy to counteract the Warburg effect, a metabolic hallmark of many tumors. This guide provides a comprehensive head-to-head comparison of two prominent LDH inhibitors, NCI-006 and GSK2837808A, based on available preclinical data. This objective analysis is intended to assist researchers and drug development professionals in understanding the key attributes, performance metrics, and experimental considerations for each compound.

At a Glance: Key Differences

FeatureThis compoundGSK2837808A
Target Selectivity Equipotent inhibitor of LDHA and LDHBSelective inhibitor of LDHA
In Vitro Potency (IC50) LDHA: 0.06 µM, LDHB: 0.03 µM[1]hLDHA: 2.6 nM, hLDHB: 43 nM[2]
In Vivo Efficacy Demonstrated tumor growth inhibition in various xenograft models[3]Limited in vivo efficacy due to poor pharmacokinetics[4]
Pharmacokinetics Orally active with demonstrated plasma and tumor concentrations[1]Poor oral bioavailability and rapid clearance[5]

Mechanism of Action and Signaling Pathways

Both this compound and GSK2837808A target the final step of anaerobic glycolysis by inhibiting lactate dehydrogenase, the enzyme responsible for the conversion of pyruvate to lactate. This inhibition leads to a decrease in lactate production, a reduction in the NAD+/NADH ratio, and a disruption of the metabolic processes that fuel rapid cancer cell proliferation.

GSK2837808A's selectivity for LDHA is a key differentiator. In contrast, this compound inhibits both LDHA and LDHB with similar potency[1][2]. The inhibition of LDH by these compounds triggers a cascade of downstream effects. A notable response to LDHA inhibition by GSK2837808A is the induction of an ATF4-mediated integrated stress response, as cells attempt to adapt to the metabolic insult[6].

cluster_glycolysis Glycolysis cluster_inhibitors LDH Inhibitors cluster_downstream Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate DecNAD Decreased NAD+/NADH Ratio DecLactate Decreased Lactate Production Lactate->DecLactate NCI006 This compound NCI006->Pyruvate Inhibits LDHA/B GSK283 GSK2837808A GSK283->Pyruvate Inhibits LDHA Apoptosis Apoptosis DecLactate->Apoptosis DecProlif Decreased Proliferation DecLactate->DecProlif ATF4 ATF4 Stress Response DecNAD->ATF4 GSK2837808A ATF4->DecProlif

Caption: Signaling pathway of LDH inhibition by this compound and GSK2837808A.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and GSK2837808A from preclinical studies. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy
ParameterThis compoundGSK2837808AReference(s)
LDHA IC50 0.06 µM2.6 nM (human)[1][2]
LDHB IC50 0.03 µM43 nM (human)[1][2]
Cellular IC50 (Ewing Sarcoma) 100 nM - 1 µM (TC71, TC32, RDES, EW8)Not Reported[1]
Cellular EC50 (Lactate Secretion) 0.37 µM (MIA PaCa-2), 0.53 µM (HT29)400 nM to >30 µM (across 30 cell lines)[3][5]
Table 2: In Vivo Data
ParameterThis compoundGSK2837808AReference(s)
Administration Route Intravenous (IV), Oral (PO)Not specified in efficacy studies, but poor oral bioavailability noted[3][5]
Dosing (Efficacy Studies) 50 mg/kg IVNot specified in efficacy studies[3]
Tumor Growth Inhibition Significant inhibition in MIA PaCa-2, HT29, and Ewing sarcoma xenograftsShowed some efficacy in a pancreatic cancer model[3][7]
Peak Plasma Concentration (mice) ~3-4 µM (50 mg/kg PO)Below detection limit (2.5 ng/mL) at 100 mg/kg PO[3][5]
Peak Tumor Concentration (mice) ~2-3 µM (50 mg/kg PO)Not Reported[3]
Pharmacokinetics Orally active, with measurable plasma and tumor concentrations.Poor pharmacokinetics, rapid clearance in rats (69 mL/min/kg IV).[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and GSK2837808A.

LDH Activity Assay

This assay measures the enzymatic activity of lactate dehydrogenase, a key indicator of target engagement by inhibitors.

cluster_workflow LDH Activity Assay Workflow start Start prep Prepare Cell Lysates or Purified Enzyme start->prep incubate Incubate with Inhibitor (this compound or GSK2837808A) prep->incubate add_sub Add Substrate Mix (Lactate and NAD+) incubate->add_sub measure Measure NADH Production (Absorbance at 340 nm) add_sub->measure end End measure->end

Caption: Workflow for a typical LDH activity assay.

Methodology:

  • Enzyme/Lysate Preparation: Prepare cell lysates or use purified LDH enzyme.

  • Inhibitor Incubation: Incubate the enzyme or lysate with varying concentrations of this compound or GSK2837808A.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing lactate and NAD+.

  • Detection: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of the inhibitors on cell proliferation and viability.

cluster_workflow Cell Viability Assay Workflow start Start seed Seed Cells in 96-well Plates start->seed treat Treat with Inhibitor (this compound or GSK2837808A) seed->treat incubate Incubate for Specified Duration treat->incubate add_reagent Add MTT/MTS Reagent incubate->add_reagent incubate2 Incubate to Allow Formazan Formation add_reagent->incubate2 measure Measure Absorbance (570 nm for MTT) incubate2->measure end End measure->end

Caption: Workflow for a typical cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or GSK2837808A.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well.

  • Formazan Formation: Incubate the plates to allow viable cells to metabolize the reagent into a colored formazan product.

  • Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.

Conclusion and Future Directions

Both this compound and GSK2837808A are potent inhibitors of lactate dehydrogenase with distinct profiles. This compound demonstrates broad activity against both LDHA and LDHB and has shown promising in vivo efficacy with oral bioavailability[1][3]. In contrast, GSK2837808A offers high selectivity for LDHA but is hampered by poor pharmacokinetic properties, limiting its in vivo applications[4][5].

For researchers focused on the combined inhibition of both LDH isoforms and in vivo studies, this compound appears to be a more suitable tool compound. Its demonstrated oral activity and efficacy in xenograft models provide a solid foundation for further preclinical development[3]. The observation that this compound's efficacy is enhanced when combined with a mitochondrial complex I inhibitor highlights the importance of targeting metabolic plasticity in cancer cells[8].

GSK2837808A, with its high selectivity for LDHA, remains a valuable tool for in vitro studies aimed at dissecting the specific roles of LDHA in cancer biology. Its use has been instrumental in uncovering downstream signaling pathways, such as the ATF4-mediated stress response, that are activated upon LDHA inhibition[6]. Future efforts to improve the pharmacokinetic profile of GSK2837808A or similar selective LDHA inhibitors could unlock their therapeutic potential.

Neither this compound nor GSK2837808A appear to be in active clinical trials, indicating that both are currently at the preclinical stage of development. Further research is warranted to fully elucidate their therapeutic potential, optimize their drug-like properties, and explore combination strategies to overcome metabolic reprogramming and drug resistance in cancer.

References

Synergistic and Additive Effects of NCI-006 Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NCI-006, a potent inhibitor of lactate dehydrogenase (LDH), has demonstrated significant promise in preclinical cancer models, particularly when used in combination with other therapeutic agents. This guide provides a comprehensive comparison of the synergistic and additive effects of this compound in combination with the mitochondrial complex I inhibitor IACS-010759 and with ionizing radiation. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the underlying mechanisms and potential clinical applications.

This compound and IACS-010759: A Synergistic Combination Targeting Metabolic Plasticity

The combination of this compound and IACS-010759 has been shown to exert a powerful synergistic anti-tumor effect in various cancer models, including colorectal, gastric, and pancreatic cancers.[1] This synergy stems from a dual attack on the metabolic pathways that cancer cells rely on for survival and proliferation.

This compound, by inhibiting LDH, blocks the conversion of pyruvate to lactate, a key step in glycolysis. This disruption of glycolysis forces cancer cells to rely more heavily on mitochondrial oxidative phosphorylation (OXPHOS) for their energy needs.[2] This metabolic switch, however, creates a vulnerability that is exploited by IACS-010759, a potent inhibitor of mitochondrial complex I, a critical component of the OXPHOS pathway. The simultaneous inhibition of both glycolysis and OXPHOS leads to a severe energy crisis within the cancer cells, resulting in significantly enhanced cell death and tumor growth inhibition.[2]

In Vitro Synergistic Effects

The synergistic interaction between this compound and IACS-010759 has been demonstrated in various cancer cell lines. In MIA PaCa-2 pancreatic cancer cells, the combination of 1 µM this compound and 1 µM IACS-010759 resulted in a nearly 100% loss of cell viability after 48 hours, a significantly greater effect than that observed with either agent alone.[3] While specific IC50 values for the combination in colorectal and gastric cancer cell lines are not detailed in the provided search results, the synergistic effect is evident from cell proliferation assays. In both HCT116 (colorectal) and MKN45 (gastric) cell lines, the combination treatment led to significantly enhanced cell growth suppression compared to single-agent treatments.[4]

Cell LineTreatmentConcentrationEffect
MIA PaCa-2 (Pancreatic)This compound + IACS-0107591 µM eachNearly 100% loss of cell viability at 48h[3]
HCT116 (Colorectal)This compound + IACS-0107591 µM eachSignificant inhibition of cell proliferation at 48h[4]
MKN45 (Gastric)This compound + IACS-0107591 µM eachSignificant inhibition of cell proliferation at 48h[4]
In Vivo Synergistic Efficacy

The potent synergy observed in vitro translates to significant anti-tumor activity in vivo. In xenograft models of both colorectal (HCT116) and gastric (MKN45) cancer, the combination of this compound and IACS-010759 demonstrated superior tumor growth inhibition compared to either monotherapy.[1]

Xenograft ModelTreatmentDosing ScheduleOutcome
HCT116 (Colorectal)This compound + IACS-010759This compound: 40 mg/kg, i.v., 3x/week; IACS-010759: 20 mg/kg, oral, daily for 1 weekSignificant tumor growth inhibition[4]
MKN45 (Gastric)This compound + IACS-010759This compound: 40 mg/kg, i.v., 2x/week; IACS-010759: 20 mg/kg, oral, 5x/week for 2 weeksSignificant tumor growth inhibition[4]
MIA PaCa-2 (Pancreatic)This compound + IACS-010759This compound: 50 mg/kg, i.v., 3x/week for 2 weeks; IACS-010759: 20 mg/kg, oral, 5x/week for 2 weeksSignificant reduction in tumor volume and increased overall survival[3]
Signaling Pathway and Mechanism of Action

The synergistic effect of the this compound and IACS-010759 combination is rooted in the metabolic reprogramming of cancer cells. The following diagram illustrates the targeted signaling pathways.

Synergistic Inhibition of Glycolysis and OXPHOS cluster_outcome Cellular Outcome Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria Pyruvate->Mitochondria TCA Cycle ATP_oxphos ATP Mitochondria->ATP_oxphos OXPHOS ATP_glycolysis ATP CellDeath Synergistic Cell Death NCI006 This compound NCI006->Lactate IACS010759 IACS-010759 IACS010759->Mitochondria Glycolysis Glycolysis Glycolysis->ATP_glycolysis

Caption: Dual inhibition of glycolysis by this compound and OXPHOS by IACS-010759 leads to synergistic cancer cell death.

This compound and Ionizing Radiation: An Additive to Potentially Synergistic Combination Enhancing Radiosensitivity

This compound has also been shown to enhance the radiosensitivity of glycolytic tumor cell lines, suggesting a potential additive or synergistic effect when combined with ionizing radiation (IR).[1] The underlying mechanism is thought to involve the inhibition of LDH, which leads to a decrease in the production of lactate. High levels of lactate in the tumor microenvironment are associated with radioresistance. By reducing lactate levels, this compound may create a more favorable environment for the cytotoxic effects of radiation.

While the synergistic nature of this combination requires further quantitative validation, the enhancement of radiosensitivity is a significant finding.

Experimental Data

Currently, there is a lack of specific quantitative data, such as dose enhancement factors or in vivo tumor control data, for the combination of this compound and ionizing radiation in the provided search results. Further studies are needed to fully characterize the nature and extent of this interaction.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the radiosensitizing effects of this compound.

Workflow for Assessing Radiosensitizing Effects of this compound start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment Groups: 1. Control 2. This compound 3. Radiation 4. This compound + Radiation cell_culture->treatment clonogenic_assay Clonogenic Assay treatment->clonogenic_assay in_vivo_study In Vivo Xenograft Study treatment->in_vivo_study data_analysis Data Analysis: Dose Enhancement Ratio, Tumor Growth Delay clonogenic_assay->data_analysis in_vivo_study->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the radiosensitizing potential of this compound.

Experimental Protocols

Cell Viability Assay (for this compound and IACS-010759 Combination)
  • Cell Seeding: Plate cancer cells (e.g., HCT116, MKN45, MIA PaCa-2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound and/or IACS-010759 at various concentrations, both as single agents and in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for single agents and assess the synergistic, additive, or antagonistic effects of the combination using appropriate software (e.g., CompuSyn for Combination Index calculation).

In Vivo Xenograft Study (for this compound and IACS-010759 Combination)
  • Animal Model: Use athymic nude mice.

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., HCT116, MKN45, MIA PaCa-2) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, IACS-010759 alone, and this compound + IACS-010759.

  • Drug Administration: Administer the drugs according to the specified dosing schedule (e.g., this compound intravenously and IACS-010759 orally).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of distress or excessive weight loss.

  • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents and the control.

Clonogenic Assay (for this compound and Ionizing Radiation Combination)
  • Cell Seeding: Plate a known number of single cells into 6-well plates.

  • Drug Treatment: Pre-treat the cells with this compound for a specified duration (e.g., 24 hours).

  • Irradiation: Irradiate the cells with varying doses of ionizing radiation.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution of glutaraldehyde and stain with crystal violet. Count the number of colonies (typically containing ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition. Plot cell survival curves and determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of this compound.

References

Validating the Specificity of NCI-006 for Lactate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lactate dehydrogenase (LDH) inhibitor NCI-006 with other commonly used LDH inhibitors, focusing on specificity and supported by experimental data. The information presented here is intended to assist researchers in selecting the most appropriate tool compound for their studies of LDH biology and as a potential therapeutic target.

Executive Summary

This compound is a potent, orally active inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) with IC50 values in the nanomolar range.[1] In preclinical studies, this compound has demonstrated the ability to inhibit glycolysis and tumor growth.[2][3][4][5] A critical aspect of a chemical probe is its specificity for the intended target. This guide presents data suggesting this compound's high specificity for LDH, particularly when compared to other known LDH inhibitors such as GSK2837808A and FX11. While GSK2837808A shows selectivity for LDHA over LDHB, FX11 has been reported to have significant off-target effects, limiting its utility as a specific LDH inhibitor.[6][7]

Comparison of LDH Inhibitor Specificity

The following table summarizes the key quantitative data for this compound and its alternatives.

InhibitorTarget(s)IC50 / KiOff-Target Profile
This compound LDHA, LDHBLDHA IC50 = 0.06 µM; LDHB IC50 = 0.03 µM[1]Does not inhibit Malate Dehydrogenase (MDH) or Succinate Dehydrogenase (SDH)[1]
GSK2837808A LDHA > LDHBhLDHA IC50 = 2.6 nM; hLDHB IC50 = 43 nM[3][5][8]Selective for LDHA. Higher concentrations may directly inhibit mitochondrial function.[5]
FX11 LDHAKi = 8 µM[9]Has significant off-target effects and is not specific for LDH.[6][7] May initiate cytotoxic effects at higher concentrations.[2]

Signaling Pathway and Experimental Workflow

To validate the specificity of an LDH inhibitor like this compound, a series of experiments are typically performed. The following diagrams illustrate the LDH signaling pathway and a general experimental workflow for specificity validation.

LDH_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Acetyl-CoA LDHA LDHA Pyruvate->LDHA Lactate Lactate LDHA->Lactate NADH -> NAD+ NCI_006 This compound NCI_006->LDHA

Figure 1: Simplified LDH Signaling Pathway.

Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzymatic_Assay LDH Enzymatic Activity Assay Kinase_Profiling Broad Kinase Profiling CETSA Cellular Thermal Shift Assay (CETSA) Off_Target_Cell Cell-Based Off-Target Phenotypic Screens Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Enzymatic_Assay Inhibitor->Kinase_Profiling Inhibitor->CETSA Inhibitor->Off_Target_Cell

Figure 2: Experimental Workflow for Specificity Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LDH Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDH.

Materials:

  • Purified recombinant human LDHA and LDHB

  • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • NADH

  • Sodium Pyruvate

  • Test inhibitor (this compound or alternatives)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, NADH solution, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control with a known LDH inhibitor.

  • Add the LDH enzyme to each well to initiate the reaction.

  • Immediately before adding the substrate, add the sodium pyruvate solution to all wells.

  • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing LDH

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-LDH antibody

Protocol:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots in PCR tubes.

  • Heat the cell suspensions at a range of temperatures in a thermocycler for a few minutes.

  • Cool the samples and lyse the cells to release the proteins.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble LDH in each sample by Western blotting using an anti-LDH antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinase Profiling

To assess the specificity of an inhibitor against a broad range of potential off-targets, a kinase profiling screen is performed, typically by a specialized service provider.

Methodology (General Overview):

  • Competition Binding Assays: A test inhibitor is screened against a large panel of purified kinases (often over 400). The assay measures the ability of the inhibitor to displace a high-affinity, labeled ligand from the kinase active site. The results are reported as the percentage of inhibition at a given concentration.

  • Enzymatic Assays (e.g., TR-FRET, ADP-Glo): The inhibitor is tested for its ability to inhibit the enzymatic activity of a panel of kinases. These assays measure the phosphorylation of a substrate by each kinase in the presence of the inhibitor.

The data from these screens provide a comprehensive overview of the inhibitor's selectivity across the kinome.

Comparison_Logic cluster_inhibitors LDH Inhibitors cluster_criteria Evaluation Criteria NCI_006 This compound Potency Potency (IC50/Ki) NCI_006->Potency Specificity Specificity (Off-Target Profile) NCI_006->Specificity Cellular_Activity Cellular Activity & Target Engagement NCI_006->Cellular_Activity GSK GSK2837808A GSK->Potency GSK->Specificity GSK->Cellular_Activity FX11 FX11 FX11->Potency FX11->Specificity FX11->Cellular_Activity Conclusion Conclusion: This compound demonstrates high potency and a favorable specificity profile. Specificity->Conclusion

Figure 3: Logical Framework for Inhibitor Comparison.

Conclusion

Based on the available data, this compound emerges as a highly potent and specific inhibitor of both LDHA and LDHB. Its lack of inhibition of other dehydrogenases like MDH and SDH provides strong evidence for its selectivity.[1] In comparison, while GSK2837808A is a potent and selective LDHA inhibitor, it displays lower potency against LDHB.[3][5][8] FX11, on the other hand, has documented off-target effects that may confound experimental results.[6][7] Therefore, for studies requiring potent and specific inhibition of LDH, this compound represents a superior tool compound. Researchers should, however, always validate the activity and specificity of any inhibitor in their specific experimental system.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for NCI-006

Author: BenchChem Technical Support Team. Date: November 2025

The following provides critical safety and logistical information for the proper handling and disposal of NCI-006, a potent lactate dehydrogenase (LDH) inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Profile:

This compound (CAS No. 1964516-64-0) is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[1]. Due to its hazard profile, specific precautions must be taken to avoid exposure and environmental contamination.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory when handling this compound. The following equipment should be utilized to minimize exposure:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Impervious clothing
Respiratory Suitable respirator
Data sourced from the this compound Safety Data Sheet[1].

Disposal Protocol for this compound

Disposal of this compound and any associated contaminated materials must be conducted through an approved waste disposal plant[1]. Under no circumstances should this compound be released into the environment or disposed of down the drain[1].

Experimental Waste Handling Methodology

This protocol outlines the steps for the safe handling and preparation of this compound waste for disposal.

1. Waste Segregation:

  • All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be segregated from general laboratory waste.

  • Use designated, clearly labeled, and sealed containers for this compound waste.

2. Handling of Unused this compound:

  • Unwanted or expired solid this compound should remain in its original or a suitable, tightly sealed container.

  • Solutions of this compound should be collected in a sealed, leak-proof container.

3. Decontamination of Labware:

  • Non-disposable labware that has come into contact with this compound should be decontaminated by scrubbing with alcohol[1]. The resulting cleaning solutions and materials must be disposed of as hazardous waste.

4. Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear full personal protective equipment[1].

  • Absorb liquid spills with a finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal[1].

  • Prevent the spill from entering drains or water courses[1].

5. Final Disposal:

  • All collected this compound waste must be disposed of as hazardous chemical waste.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Ensure all waste containers are properly labeled with the contents (this compound) and associated hazard symbols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

NCI006_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, spill cleanup) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof, Sealed Container liquid_waste->collect_liquid collect_ppe Collect in a Labeled, Sealed Bag/Container ppe_waste->collect_ppe storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Personal Protective Equipment (PPE) for Handling NCI-006

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides essential information on the personal protective equipment (PPE) required for safely handling NCI-006, an investigational lactate dehydrogenase (LDH) inhibitor.[1][2][3][4] As this compound is a research compound, comprehensive safety data may not be fully available. Therefore, a conservative approach, treating it as a potentially hazardous substance, is imperative. The following guidelines are based on best practices for handling investigational drug compounds and potent chemicals in a laboratory setting.

Core Principles for Handling this compound:
  • Risk Assessment: Before beginning any work with this compound, a thorough risk assessment should be conducted to identify potential hazards associated with the specific procedures being performed.

  • Engineering Controls: Whenever possible, engineering controls such as fume hoods or biological safety cabinets should be the primary means of exposure control. PPE should be used in conjunction with these controls.

  • Training: All personnel handling this compound must be trained on its potential hazards, the proper use of PPE, and emergency procedures.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various activities involving this compound.

Activity Gloves Eye and Face Protection Protective Clothing Respiratory Protection
Receiving and Unpacking Double-gloving with chemotherapy-tested gloves (ASTM D6978)Safety glasses with side shields (minimum); face shield if there is a risk of splashDisposable gown with long sleeves and closed cuffsN95 respirator recommended, especially if the integrity of the packaging is compromised
Weighing and Aliquoting (Solid) Double-gloving with chemotherapy-tested gloves (ASTM D6978)Chemical splash goggles and a face shieldDisposable gown with long sleeves and closed cuffsN95 or higher-level respirator within a ventilated enclosure (e.g., powder containment hood)
Solution Preparation (e.g., in DMSO) Double-gloving with chemotherapy-tested gloves (ASTM D6978)Chemical splash goggles and a face shieldDisposable gown with long sleeves and closed cuffsWork within a certified chemical fume hood
In Vitro/In Vivo Administration Double-gloving with chemotherapy-tested gloves (ASTM D6978)Safety glasses with side shields; chemical splash goggles if splash risk is highDisposable gown with long sleeves and closed cuffsN/A if performed in a biological safety cabinet; otherwise, risk assessment is required
Waste Disposal Double-gloving with chemotherapy-tested gloves (ASTM D6978)Safety glasses with side shieldsDisposable gown with long sleeves and closed cuffsN/A
Spill Cleanup Double-gloving with chemotherapy-tested gloves (ASTM D6978)Chemical splash goggles and a face shieldDisposable gown with long sleeves and closed cuffsN95 or higher-level respirator

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on a disposable gown, ensuring it covers the entire torso from neck to knees and arms to the end of the wrists. Fasten it at the back.

  • Respiratory Protection (if required): Don an N95 respirator or higher, ensuring a proper fit-check is performed.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs of the gloves go over the cuffs of the gown. Don the second pair of gloves over the first pair.

Doffing (Taking Off) PPE:

  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off from the cuff towards the fingertips, turning them inside out.

  • Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove eye and face protection from the back by lifting the head strap.

  • Respiratory Protection: Remove the respirator from the back by lifting the straps over the head.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Perform hand hygiene immediately after removing all PPE.

Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, Gowns, and other disposable items: Place in a designated, sealed hazardous waste container.

  • Sharps: Any needles or syringes used for administering this compound should be disposed of in a designated sharps container.

  • Unused this compound: Dispose of as chemical waste in accordance with your institution's and local regulations.

Mandatory Visualization

PPE_Workflow_for_NCI006 cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_donning Donning Sequence cluster_procedure Procedure cluster_doffing Doffing and Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment activity Identify Activity: - Weighing - Solution Prep - Administration - Disposal risk_assessment->activity ppe_kit Assemble Required PPE activity->ppe_kit Based on Risk don_gown 1. Don Gown ppe_kit->don_gown don_respirator 2. Don Respirator (if needed) don_gown->don_respirator don_eye_face 3. Don Eye/Face Protection don_respirator->don_eye_face don_gloves 4. Don Double Gloves don_eye_face->don_gloves perform_work Perform Work with this compound don_gloves->perform_work doff_outer_gloves 1. Doff Outer Gloves perform_work->doff_outer_gloves doff_gown 2. Doff Gown doff_outer_gloves->doff_gown doff_eye_face 3. Doff Eye/Face Protection doff_gown->doff_eye_face doff_respirator 4. Doff Respirator doff_eye_face->doff_respirator doff_inner_gloves 5. Doff Inner Gloves doff_respirator->doff_inner_gloves dispose Dispose of PPE in Hazardous Waste doff_inner_gloves->dispose end End: Hand Hygiene dispose->end

Caption: Workflow for PPE selection, donning, and doffing when handling this compound.

References

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